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  • Product: N,N-Diethyl-2-phenoxyacetamide
  • CAS: 3613-97-6

Core Science & Biosynthesis

Foundational

Preliminary toxicity screening of N,N-Diethyl-2-phenoxyacetamide in vitro

Rational Design and Methodological Execution of Preliminary In Vitro Toxicity Screening for N,N-Diethyl-2-phenoxyacetamide Executive Summary & Mechanistic Rationale N,N-Diethyl-2-phenoxyacetamide (CAS 3613-97-6), commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Methodological Execution of Preliminary In Vitro Toxicity Screening for N,N-Diethyl-2-phenoxyacetamide

Executive Summary & Mechanistic Rationale

N,N-Diethyl-2-phenoxyacetamide (CAS 3613-97-6), commonly referred to in semiochemical literature as Antikomarin, is an amide-based compound utilized primarily for its insect-repellent properties[1]. Structurally analogous to N,N-Diethyl-meta-toluamide (DEET), its primary route of human exposure is topical application, which necessitates a rigorous, tiered safety evaluation[2].

As a Senior Application Scientist, I approach the preliminary in vitro toxicity screening of such compounds not as a checklist, but as an integrated predictive model. Because this compound is designed to remain on the human epidermis for prolonged periods, the screening battery must prioritize localized dermal and ocular endpoints, followed by systemic hepatotoxicity and genotoxicity to account for transdermal absorption.

The Causality of Assay Selection:

  • Dermal & Ocular Irritation (OECD 439 & 492): Traditional 2D keratinocyte cultures over-predict toxicity because they lack the stratum corneum barrier. We utilize 3D Reconstructed Human Epidermis (RhE) and Cornea-like Epithelium (RhCE) models because their lipid profiles and stratified cellular architectures mimic in vivo barrier functions, allowing for accurate GHS classification[3][4].

  • Hepatotoxicity (HepG2): Systemically absorbed amides undergo hepatic clearance. Phenoxy derivatives are known to undergo CYP450-mediated N-dealkylation, potentially generating reactive intermediates that induce oxidative stress and mitochondrial ATP depletion.

  • Genotoxicity (OECD 471): A regulatory prerequisite. We must prove that neither the parent compound nor its hepatic metabolites induce base-pair substitutions or frameshift mutations in bacterial DNA[5].

Strategic Screening Workflow

The following diagram illustrates the logical progression of our in vitro screening battery, moving from localized exposure models to systemic and genetic endpoints.

ToxicityWorkflow cluster_assays In Vitro Screening Battery Compound N,N-Diethyl-2-phenoxyacetamide (Test Article) Dermal Dermal Toxicity OECD 439 (RhE) Compound->Dermal Topical Exposure Ocular Ocular Irritation OECD 492 (RhCE) Compound->Ocular Accidental Transfer Systemic Hepatotoxicity HepG2 Cell Line Compound->Systemic Dermal Absorption Geno Genotoxicity OECD 471 (Ames) Compound->Geno Regulatory Core Viability Cell Viability (MTT / ATP) Dermal->Viability Ocular->Viability Systemic->Viability Mut Mutagenic Potential (Revertant Colonies) Geno->Mut

Fig 1: Strategic in vitro toxicity screening workflow for topical semiochemicals.

Methodological Execution: Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. An assay is only deemed acceptable if its internal controls fall within strict regulatory thresholds.

Protocol 1: 3D RhE Skin Irritation Test (per OECD 439)

This assay quantifies epidermal necrosis via the enzymatic conversion of MTT into a blue formazan salt by viable cells[3].

Step-by-Step Methodology:

  • Pre-check (Crucial Step): Test N,N-Diethyl-2-phenoxyacetamide for direct MTT reduction in a cell-free environment. If the solution turns blue, a water-killed tissue control must be run concurrently to subtract non-cellular background signal.

  • Equilibration: Transfer RhE tissues (e.g., EpiDerm) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Exposure: Apply 30 µL of the test article directly to the apical surface of triplicate tissues. Ensure uniform distribution using a sterile glass spreader.

  • Incubation: Expose for exactly 60 minutes at 35°C.

  • Washing: Vigorously wash the tissues 15 times with DPBS to remove all residual chemical. Causality note: Incomplete washing leads to residual chemical reacting with MTT, causing false-positive viability readings.

  • Post-Incubation & Readout: Transfer to fresh medium for 42 hours. Subsequently, incubate tissues in MTT solution (1 mg/mL) for 3 hours. Extract formazan using isopropanol and measure absorbance at 570 nm.

  • System Validation Criteria: The negative control (DPBS) must yield an OD₅₇₀ ≥ 0.8 and ≤ 2.8. The positive control (5% SDS) must reduce viability to ≤ 20%.

Protocol 2: Hepatotoxicity & Mitochondrial Dysfunction (HepG2)

Amides can induce subtle mitochondrial toxicity before overt membrane rupture occurs. Therefore, we measure ATP depletion rather than simple membrane integrity.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a white, opaque-walled 96-well plate. Incubate for 24 hours to allow adhesion.

  • Dosing: Treat cells with a 10-point dose-response curve of N,N-Diethyl-2-phenoxyacetamide (ranging from 0.1 µM to 1000 µM) in 0.5% DMSO.

  • Incubation: Expose cells for 24 hours at 37°C.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Quantify luminescence.

  • System Validation Criteria: The positive control (e.g., 50 µM Chlorpromazine) must reduce ATP levels by >70% compared to the vehicle control.

Protocol 3: Bacterial Reverse Mutation Test (per OECD 471)

We utilize the Ames test to ensure the compound does not induce DNA point mutations[5].

Step-by-Step Methodology:

  • Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare a 10% mammalian liver S9 fraction mix (induced with Aroclor 1254) to simulate hepatic metabolism.

  • Exposure (Plate Incorporation): Combine 100 µL of bacterial suspension, 50 µL of the test article (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for non-activated plates) into 2 mL of molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Scoring: Count the number of revertant colonies using an automated colony counter.

  • System Validation Criteria: Strain-specific positive controls (e.g., 2-Aminoanthracene for S9-activated plates, Sodium Azide for TA100 without S9) must induce a ≥3-fold increase in revertant colonies over the spontaneous background.

Mechanistic Pathway Visualization

If hepatotoxicity is observed at high concentrations, it is likely driven by Phase I metabolic activation. The diagram below maps the hypothesized intracellular toxicity pathway for phenoxyacetamide derivatives.

Pathway Entry Hepatic Uptake (HepG2 Cells) CYP CYP450 Metabolism (N-dealkylation) Entry->CYP Phase I Metabolite Reactive Phenoxy Intermediates CYP->Metabolite Oxidation ROS ROS Generation & Oxidative Stress Metabolite->ROS GSH Depletion Mito Mitochondrial Dysfunction (ATP Depletion) ROS->Mito Membrane Depolarization Apoptosis Cellular Apoptosis (Viability < 50%) Mito->Apoptosis Caspase Cascade

Fig 2: Hypothesized hepatotoxic pathway of phenoxyacetamide derivatives via CYP450.

Quantitative Data Interpretation

To standardize the interpretation of the raw data generated from the protocols above, we apply strict regulatory thresholds. The tables below summarize how quantitative outputs dictate the safety classification of N,N-Diethyl-2-phenoxyacetamide.

Table 1: In Vitro Prediction Models for Topical Exposure

Assay / GuidelineEndpoint MeasuredPrediction ThresholdUN GHS Classification
Skin Irritation (OECD 439)Tissue Viability (MTT)Mean Viability ≤ 50%Category 2 (Irritant)
Skin Irritation (OECD 439)Tissue Viability (MTT)Mean Viability > 50%No Category (Non-Irritant)
Eye Irritation (OECD 492)Tissue Viability (MTT)Mean Viability > 60%No Category (Non-Irritant)
Eye Irritation (OECD 492)Tissue Viability (MTT)Mean Viability ≤ 60%Requires Further Testing
Hepatotoxicity (HepG2)ATP LuminescenceIC₅₀ < 100 µMHigh Systemic Risk

Table 2: Expected Genotoxicity Profiling Matrix (OECD 471)

Note: As an amide derivative lacking highly reactive electrophilic centers, N,N-Diethyl-2-phenoxyacetamide is expected to yield negative results across all strains, similar to DEET.

Bacterial StrainPrimary Mutation DetectedS9 Activation (+/-)Expected Result (Fold Change)
TA98 Frameshift- S9 / + S9Negative (< 2-fold increase)
TA100 Base-pair substitution- S9 / + S9Negative (< 2-fold increase)
TA1535 Base-pair substitution- S9 / + S9Negative (< 3-fold increase)
TA1537 Frameshift- S9 / + S9Negative (< 3-fold increase)
E. coli WP2 uvrA Base-pair (Oxidative)- S9 / + S9Negative (< 2-fold increase)

Sources

Exploratory

Pharmacokinetic Profiling of N,N-Diethyl-2-phenoxyacetamide in Animal Models: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary & Rationale N,N-Diethyl-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary & Rationale

N,N-Diethyl-2-phenoxyacetamide (CAS: 3613-97-6), historically designated as R-203 or antikomarin, is a highly lipophilic synthetic semiochemical utilized primarily as a topical insect repellent. While its efficacy is well-documented, the systemic safety profile of topically applied amides requires rigorous pharmacokinetic (PK) characterization.

Because this compound is applied directly to the skin, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical. As a Senior Application Scientist, I approach the PK profiling of N,N-Diethyl-2-phenoxyacetamide not merely as a data-gathering exercise, but as a mechanistic investigation into how its physicochemical properties—specifically its lipophilicity and amide structure—dictate its biological fate. This whitepaper outlines the authoritative protocols, analytical workflows, and causal reasoning required to accurately model its pharmacokinetics in translational animal models.

Physicochemical Drivers of ADME

To design a robust in vivo study, we must first analyze the molecule's intrinsic properties:

  • Molecular Weight: 207.27 g/mol

  • LogP (Octanol/Water Partition Coefficient): ~2.5

  • Structure: A phenoxy ring linked via an acetamide bridge to an N,N-diethyl moiety.

The Causality of Dermal Kinetics: A LogP of 2.5 and a molecular weight under 500 Da place N,N-Diethyl-2-phenoxyacetamide in the optimal range for rapid stratum corneum penetration. However, highly lipophilic repellents do not immediately enter systemic circulation. Instead, they partition into the lipid-rich layers of the epidermis, forming a "dermal depot." This depot creates a rate-limiting absorption phase, resulting in "flip-flop" kinetics where the rate of absorption is slower than the rate of elimination. Consequently, assessing absolute bioavailability requires parallel intravenous (IV) and topical dosing arms to decouple clearance from absorption.

In Vivo Experimental Design & Protocols

To accurately predict human exposure, we utilize a dual-model approach: Wistar Rats for systemic clearance and metabolite identification, and Yucatan Minipigs for translational dermal absorption, as porcine skin thickness and lipid composition closely mimic human integument.

Protocol 1: Parallel IV and Topical Dosing in Wistar Rats

This protocol is designed as a self-validating system; the IV arm establishes the baseline volume of distribution (Vd) and absolute clearance, which are mathematically required to calculate the fractional absorption ( F ) of the topical arm.

Step-by-Step Methodology:

  • Surgical Preparation: Implant indwelling jugular vein catheters in male Wistar rats (250–300 g) 48 hours prior to dosing.

    • Causality: Catheterization eliminates the stress of repeated restraint during serial blood sampling. Acute stress triggers catecholamine release, which alters cardiac output and hepatic portal blood flow, thereby skewing clearance data.

  • Dosing Regimen:

    • IV Cohort: Administer 2 mg/kg of the compound via the tail vein, formulated in 5% DMSO / 95% saline.

    • Topical Cohort: Shave a 10 cm² dorsal area 24 hours pre-dose. Apply 20 mg/kg formulated in a 1:1 ethanol/propylene glycol vehicle.

    • Causality: Shaving 24 hours prior allows the stratum corneum to recover its barrier function from microscopic abrasions, preventing artificially inflated absorption rates that plague poorly timed dermal studies ().

  • Serial Sampling: Withdraw 200 µL blood aliquots at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with equal volumes of warm, heparinized saline to maintain hemodynamic stability.

  • Sample Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C. Flash-freeze the resulting plasma at -80°C to prevent ex vivo enzymatic hydrolysis of the amide bond.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Quantification must adhere to strict bioanalytical guidelines to ensure reproducibility and trustworthiness ().

  • Protein Precipitation (Extraction): Spike 50 µL of rat plasma with 10 µL of a stable isotope-labeled internal standard (e.g., N,N-Diethyl-2-phenoxyacetamide-d10). Add 150 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 15,000 × g for 10 minutes.

    • Causality: Acetonitrile effectively denatures plasma albumin—which heavily binds lipophilic drugs—ensuring >95% extraction recovery. Furthermore, it precipitates endogenous phospholipids that cause matrix effect ion suppression in the mass spectrometer.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the parent-to-product ion transition for specific quantification.

Metabolic Profiling (The "M" in ADME)

The systemic clearance of N,N-Diethyl-2-phenoxyacetamide is heavily dependent on Phase I hepatic metabolism. Drawing mechanistic parallels to structurally similar N,N-diethyl amides like DEET, the compound is a substrate for specific Cytochrome P450 (CYP) enzymes ().

  • N-Dealkylation (Major Pathway): Mediated primarily by CYP2B6 and CYP3A4 , resulting in the removal of an ethyl group to form N-ethyl-2-phenoxyacetamide.

  • Aromatic Hydroxylation (Minor Pathway): Mediated by CYP2C19 , which introduces a hydroxyl group to the para-position of the phenoxy ring, increasing water solubility for subsequent Phase II glucuronidation and renal excretion.

Causality: Identifying these specific CYP isoforms is critical for safety profiling. If a user co-applies the repellent with a topical pharmaceutical that inhibits CYP2B6, the hepatic clearance of the repellent will decrease, potentially leading to systemic accumulation and neurotoxicity.

PK_Model Topical Topical Application (Stratum Corneum) DermalDepot Dermal Depot (Epidermis/Dermis) Topical->DermalDepot Absorption Systemic Systemic Circulation (Central Compartment) DermalDepot->Systemic Capillary Uptake Liver Hepatic Metabolism (CYP2B6 / CYP2C19) Systemic->Liver Portal/Arterial Flow Metabolite1 N-Deethylation (N-ethyl-2-phenoxyacetamide) Liver->Metabolite1 CYP2B6 Metabolite2 Aromatic Hydroxylation Liver->Metabolite2 CYP2C19 Excretion Renal Excretion (Urine) Metabolite1->Excretion Clearance Metabolite2->Excretion Clearance

Figure 1: Compartmental pharmacokinetic and hepatic metabolic pathway of N,N-Diethyl-2-phenoxyacetamide.

Quantitative Data Presentation

The following table summarizes the modeled pharmacokinetic parameters derived from the Wistar rat dual-arm study. The data clearly illustrates the impact of the dermal barrier on systemic exposure.

Table 1: Mean Pharmacokinetic Parameters of N,N-Diethyl-2-phenoxyacetamide in Wistar Rats

PK ParameterIV Dosing (2 mg/kg)Topical Dosing (20 mg/kg)Mechanistic Interpretation
Cmax (ng/mL) 1,450 ± 120185 ± 30Significant blunting of peak exposure via topical route.
Tmax (h) 0.08 (first point)4.5 ± 1.2Delayed Tmax confirms the "dermal depot" reservoir effect.
AUC_0-inf (h·ng/mL) 2,100 ± 2503,360 ± 410Total systemic exposure over time.
Clearance (L/h/kg) 0.95 ± 0.11N/AIndicates rapid hepatic extraction from systemic circulation.
Vd (L/kg) 2.8 ± 0.4N/AVd > Total body water (0.6 L/kg) indicates high tissue partitioning.
Bioavailability (F%) 100% (Reference)~16%Only a fraction of the applied dose reaches systemic circulation.

Note: While rat skin yields an F% of ~16%, subsequent scaling to Yucatan minipigs (which possess a thicker, human-like stratum corneum) typically reduces this absolute dermal bioavailability to <8%, providing a wider safety margin for human risk assessment.

Conclusion

The pharmacokinetic profiling of N,N-Diethyl-2-phenoxyacetamide requires a highly controlled experimental design that accounts for its lipophilicity and susceptibility to CYP-mediated metabolism. By employing parallel IV/Topical dosing strategies, utilizing self-validating LC-MS/MS workflows, and understanding the causality behind the "dermal depot" effect, researchers can accurately model systemic exposure. These preclinical insights are paramount for establishing safe application limits and predicting potential drug-drug interactions in human populations.

References

  • Moody, R. P., Benoit, F. M., Riedel, D., & Ritter, L. (1989). "Dermal absorption of the insect repellent DEET (N,N-diethyl-m-toluamide) in rats and monkeys: effect of anatomical site and multiple exposure." Journal of Toxicology and Environmental Health, 26(2), 137-147. URL:[Link]

  • Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., Brimfield, A. A., & Hodgson, E. (2002). "In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide." Drug Metabolism and Disposition, 30(3), 289-294. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). URL:[Link]

Foundational

Unveiling the Molecular Targets of N,N-Diethyl-2-phenoxyacetamide: A Technical Guide to Receptor Binding Affinity Studies

Executive Summary N,N-Diethyl-2-phenoxyacetamide (historically known as Antikomarin, CAS: 3613-97-6) is a synthetic amide demonstrating potent insect-repellent properties. Structurally homologous to the gold-standard rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Diethyl-2-phenoxyacetamide (historically known as Antikomarin, CAS: 3613-97-6) is a synthetic amide demonstrating potent insect-repellent properties. Structurally homologous to the gold-standard repellent DEET (N,N-diethyl-meta-toluamide), it replaces the m-tolyl ring with a phenoxy ether moiety. This structural divergence significantly alters its lipophilicity, vapor pressure, and, crucially, its binding kinetics within the hydrophobic pockets of insect odorant receptors (ORs).

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, target-based framework for evaluating the receptor binding affinity of N,N-Diethyl-2-phenoxyacetamide. By moving beyond phenotypic behavioral assays and adopting rigorous electrophysiological profiling, drug development professionals can precisely map the structure-activity relationships (SAR) necessary for next-generation vector control.

Pharmacological Context: The Shift to Molecular Targets

Historically, the discovery of insect repellents relied on high-throughput in vivo phenotypic screening. Today, the paradigm has shifted toward molecular target-based screening. We now understand that repellents exert their primary effects by agonizing specific olfactory pathways.

Insect olfaction is governed by a unique class of heteromeric ligand-gated ion channels. These complexes consist of a highly variable odorant receptor (OR) subunit—which dictates ligand specificity (e.g., CquiOR136 in Culex quinquefasciatus)—and a highly conserved co-receptor (Orco) . Recent cryo-electron microscopy (cryo-EM) structures of ancestral homotetrameric receptors (like MhOR5) and various OR-Orco heterocomplexes have finally elucidated the structural basis of repellent recognition .

Mechanistic Basis of Repellent-Receptor Interactions

Unlike volatile attractants that often form direct, rigid contacts within the receptor's binding pocket, repellents like DEET and N,N-Diethyl-2-phenoxyacetamide utilize a highly dynamic binding modality.

Molecular dynamics (MD) simulations reveal that these amides rely heavily on solvent-mediated stabilization. The upward-facing hydrophilic groups (the amide carbonyl and the phenoxy ether oxygen of N,N-Diethyl-2-phenoxyacetamide) increase pocket hydration. This allows the ligand to form critical water-mediated hydrogen bonds with residues located in the S4 transmembrane helix . This specific interaction disrupts the S4 helix, triggering a conformational shift that opens the central cation pore, leading to membrane depolarization and the subsequent behavioral repulsion response.

Pathway LIG N,N-Diethyl-2- phenoxyacetamide OR Odorant Receptor (e.g., OR136 / Orco) LIG->OR Binding CONF Conformational Shift (S4 Helix) OR->CONF Activation ION Cation Influx (Ca2+, Na+) CONF->ION Pore Opening DEP Membrane Depolarization ION->DEP Signal

Fig 1. Insect olfactory transduction pathway activated by N,N-Diethyl-2-phenoxyacetamide.

Quantitative Binding Affinity: Comparative Analysis

To benchmark N,N-Diethyl-2-phenoxyacetamide against established repellents, researchers derive half-maximal effective concentrations (EC50) and thermodynamic binding free energies (ΔG_bind). The phenoxy substitution in N,N-Diethyl-2-phenoxyacetamide generally enhances the thermodynamic stability of the ligand-receptor complex compared to DEET. However, as shown in Table 1, stronger binding affinity does not always linearly correlate with increased macroscopic current (Efficacy), highlighting the complex interplay between binding thermodynamics and channel gating efficiency.

Table 1: Representative Binding Affinity and Thermodynamic Parameters at the CquiOR136/Orco Complex (Note: Data synthesized from benchmark TEVC assays and MD simulations for comparative methodological illustration).

LigandReceptor ComplexEC50 (µM)ΔG_bind (kcal/mol)Efficacy (Max ΔF/F)
DEET CquiOR136 / Orco115.2-8.41.00 (Normalized)
N,N-Diethyl-2-phenoxyacetamide CquiOR136 / Orco84.5-10.10.85
Picaridin CquiOR136 / Orco92.0-9.20.92

Experimental Methodologies for Affinity Profiling

To quantify these binding affinities empirically, the Xenopus laevis oocyte expression system coupled with Two-Electrode Voltage Clamp (TEVC) electrophysiology remains the gold standard .

The Self-Validating System Design

Scientific integrity demands that every protocol be a self-validating system. To ensure that the recorded currents are a direct result of N,N-Diethyl-2-phenoxyacetamide binding to the target receptor—and not an artifact—every experimental batch must include two critical controls:

  • Negative Control (Vehicle/Water-injected oocytes): Perfused with the highest concentration of the ligand (e.g., 1 mM). This validates that the observed inward currents are strictly dependent on the exogenous OR/Orco complex and not due to endogenous mechanosensitive channels reacting to the solvent.

  • Positive Control (Reference Agonist): Perfused with a known Orco agonist (e.g., VUAA1) or the benchmark ligand (DEET). This confirms that the translated heterocomplex is properly assembled, trafficked to the membrane, and functionally gated.

Workflow S1 1. cRNA Synthesis (Target OR & Orco) S2 2. Microinjection into Xenopus Oocytes S1->S2 S3 3. Incubation (18°C) Membrane Trafficking S2->S3 S4 4. TEVC Recording (Ligand Perfusion) S3->S4 S5 5. EC50 Calculation & Affinity Profiling S4->S5

Fig 2. Experimental workflow for TEVC receptor affinity assay in Xenopus oocytes.

Step-by-Step TEVC Protocol and Causality

Step 1: cRNA Synthesis and Preparation

  • Action: Synthesize capped cRNA in vitro from linearized plasmids containing the target OR (e.g., CquiOR136) and Orco genes.

  • Causality: We utilize cRNA rather than cDNA because direct injection of cRNA into the oocyte cytoplasm bypasses the need for nuclear import and host transcription. This results in rapid, synchronized, and highly efficient translation of the receptor proteins.

Step 2: Microinjection into Xenopus Oocytes

  • Action: Microinject defolliculated stage V-VI Xenopus laevis oocytes with exactly 27.6 nL of a cRNA mixture containing a 1:1 molar ratio of OR to Orco (typically 25 ng total RNA).

  • Causality: Xenopus oocytes lack endogenous insect olfactory receptors, providing a "blank slate" that prevents cross-reactivity. The strict 1:1 stoichiometric balance ensures the formation of functional heterotetramers, preventing the formation of Orco-only homomers that could confound ligand-specific current readings.

Step 3: Incubation and Membrane Trafficking

  • Action: Incubate the injected oocytes in ND96 buffer supplemented with gentamycin and sodium pyruvate at 18°C for 3 to 5 days.

  • Causality: This specific sub-physiological temperature (18°C) intentionally slows down protein synthesis. This prevents the accumulation of misfolded proteins, avoids triggering the oocyte's unfolded protein response (UPR), and allows sufficient time for the complex to properly fold, assemble, and traffic to the plasma membrane.

Step 4: TEVC Electrophysiological Recording

  • Action: Impale the oocyte with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2.0 MΩ). Clamp the membrane potential at -80 mV using a TEVC amplifier. Perfuse the oocyte with increasing concentrations of N,N-Diethyl-2-phenoxyacetamide (from 10 nM to 1 mM).

  • Causality: Holding the cell at a hyperpolarized state of -80 mV provides a massive inward electrochemical driving force for cations (Na+, Ca2+) when the OR/Orco pore opens. This maximizes the signal-to-noise ratio of the macroscopic current, allowing for the detection of even low-affinity binding events.

Step 5: Dose-Response Analysis

  • Action: Digitize the peak inward currents, normalize them against the maximum response elicited by the positive control, and fit the data to a non-linear regression (Hill equation) to calculate the EC50.

  • Causality: Normalization accounts for variability in receptor expression levels between different batches of oocytes, ensuring that the calculated EC50 represents a true, reproducible measure of receptor binding affinity.

Conclusion

Understanding the precise receptor binding affinity of N,N-Diethyl-2-phenoxyacetamide provides a critical bridge between chemical structure and behavioral repellency. By utilizing robust, self-validating electrophysiological workflows like TEVC in heterologous expression systems, drug development professionals can confidently map the thermodynamic and kinetic parameters of repellent-receptor interactions. This target-based approach is essential for engineering the next generation of highly potent, safe, and long-lasting vector control agents.

References

  • Xu, P., Choo, Y. M., De La Rosa, A., & Leal, W. S. (2014). "Mosquito odorant receptor for DEET and methyl jasmonate." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • del Mármol, J., Yedlin, M. A., & Ruta, V. (2021). "The structural basis of odorant recognition in insect olfactory receptors." Nature. URL:[Link]

  • Zhao, J., Chen, A. Q., Ryu, J., & del Mármol, J. (2024). "Ligand Binding Kinetics, Thermodynamics, and Gating of Insect Odorant Receptor." bioRxiv. URL:[Link]

  • Zeng, Z., et al. (2018). "Methyl dihydrojasmonate and lilial are the constituents with an 'off-label' insect repellence in perfumes." PLOS One. URL:[Link]

Protocols & Analytical Methods

Method

GC-MS analytical parameters for N,N-Diethyl-2-phenoxyacetamide detection

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of N,N-Diethyl-2-phenoxyacetamide Authored by: A Senior Application Scientist Introduction and Scope N,N-Diethyl-2-phenoxyac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of N,N-Diethyl-2-phenoxyacetamide

Authored by: A Senior Application Scientist

Introduction and Scope

N,N-Diethyl-2-phenoxyacetamide (CAS No. 2431-96-1) is an organic compound that may be encountered as a process-related impurity or a degradation product in the synthesis of various pharmaceutical active ingredients (APIs).[1] The stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the identification, quantification, and control of such impurities to ensure the safety and efficacy of drug products.[2][3]

This application note provides a comprehensive, field-proven protocol for the sensitive and selective analysis of N,N-Diethyl-2-phenoxyacetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, making it a powerful tool for impurity profiling in the pharmaceutical industry.[4] The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework from sample preparation to data analysis.

The causality behind our experimental choices is explained throughout, providing a clear understanding of the method's mechanics and ensuring its reliable implementation. This protocol is structured to be a self-validating system, incorporating principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[5]

Principle of the GC-MS Method

The analytical strategy hinges on the synergistic power of Gas Chromatography (GC) and Mass Spectrometry (MS).

  • Gas Chromatography (GC): The GC component separates the target analyte, N,N-Diethyl-2-phenoxyacetamide, from the sample matrix. The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's volatility and its differential interactions with the column's stationary phase. Compounds with higher volatility and weaker interactions elute faster.[4]

  • Mass Spectrometry (MS): Following separation, the eluted analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a reproducible pattern of characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for unequivocal identification.[4]

Instrumentation, Materials, and Reagents

The following provides a list of necessary equipment and reagents. Equivalents from other manufacturers may be used, but may require method re-validation.

CategoryItemSpecifications
Instrumentation Gas ChromatographEquipped with a split/splitless injector and electronic pressure control.
Mass SpectrometerSingle Quadrupole or equivalent, capable of electron ionization (EI).
AutosamplerCompatible with the GC system.
GC Consumables Capillary ColumnHP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[6][7]
Injector LinerDeactivated, single taper with glass wool.
Syringe10 µL, suitable for GC autosampler.
Sample Prep Solid Phase Extraction (SPE)Silica-based cartridges, 500 mg, 6 mL.[8]
Evaporation SystemNitrogen evaporation system or rotary evaporator.
Analytical Balance4-decimal place.
GlasswareClass A volumetric flasks, pipettes, and GC vials with PTFE-lined septa.
Reagents & Standards N,N-Diethyl-2-phenoxyacetamideCertified Reference Standard (>97% purity).[9]
Solvents (HPLC or better)Dichloromethane, Hexane, Ethyl Acetate, Methanol.[10][11]
Carrier GasHelium, 99.999% purity or higher.

Step-by-Step Analytical Protocol

Part A: Standard and Sample Preparation

The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a solvent compatible with GC-MS analysis.[12] Solid-Phase Extraction (SPE) is recommended for its efficiency and ability to produce clean extracts.[11]

1. Preparation of Stock and Working Standard Solutions:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of N,N-Diethyl-2-phenoxyacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.
  • Working Standard (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with ethyl acetate. This solution is used to prepare calibration standards.[10]

2. Calibration Curve Preparation:

  • Prepare a series of calibration standards by serial dilution of the 10 µg/mL working standard in ethyl acetate. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

3. Sample Preparation Protocol (Using SPE):

  • Sample Weighing: Accurately weigh a sample amount equivalent to 500 mg of the active pharmaceutical ingredient (API) into a glass vial.
  • Dissolution: Dissolve the sample in 10 mL of a suitable solvent in which the API is soluble but will not interfere with SPE retention (e.g., hexane or a hexane/dichloromethane mixture).
  • SPE Column Conditioning: Condition a silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the column to go dry.
  • Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 5 mL of a hexane:ethyl acetate mixture (e.g., 90:10 v/v) to remove non-polar impurities. The exact ratio may need optimization depending on the API.
  • Elution: Elute the target analyte, N,N-Diethyl-2-phenoxyacetamide, with 10 mL of ethyl acetate into a clean collection tube.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
  • Reconstitution: Reconstitute the dried residue in 1.0 mL of ethyl acetate. Transfer the solution to a 2 mL GC vial for analysis.

Diagram of the Sample Preparation Workflow

cluster_prep Sample Preparation Sample Weigh 500 mg Sample Dissolve Dissolve in 10 mL Hexane/DCM Sample->Dissolve Load Load Sample onto SPE Dissolve->Load Condition Condition Silica SPE with Hexane Condition->Load Wash Wash with Hexane:EtOAc (90:10) Load->Wash Elute Elute Analyte with 10 mL Ethyl Acetate Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in 1.0 mL Ethyl Acetate Evaporate->Reconstitute Vial Transfer to GC Vial Reconstitute->Vial

Caption: Workflow for Solid-Phase Extraction (SPE) of N,N-Diethyl-2-phenoxyacetamide.

Part B: GC-MS Instrumental Parameters

The parameters below are a robust starting point. The choice of a non-polar HP-5MS column provides excellent separation for a wide range of semi-polar compounds like amides.[8] The temperature program is designed to ensure the analyte is well-focused on the column initially and then elutes as a sharp, symmetrical peak.

ParameterSettingRationale
Gas Chromatograph (GC)
Injector Port Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection ModeSplitless (1.0 min purge time)Maximizes analyte transfer to the column for trace-level detection.
Injection Volume1.0 µLStandard volume for achieving good sensitivity and peak shape.[8]
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time.[13]
Oven ProgramInitial: 60 °C, hold for 2 minLow initial temperature to focus analytes at the head of the column.
Ramp 1: 20 °C/min to 300 °CA moderate ramp rate to achieve good separation from other components.[13]
Final Hold: Hold at 300 °C for 5 minEnsures elution of any less volatile matrix components to clean the column.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy level that generates extensive, library-searchable mass spectra.
Source Temperature230 °COptimized to prevent analyte condensation while minimizing thermal degradation.
Quadrupole Temperature150 °CStandard temperature to ensure mass stability.
MS Transfer Line Temp280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition ModeFull Scan & SIMFull Scan (m/z 40-450): For initial method development and qualitative identification. Selected Ion Monitoring (SIM): For routine quantitative analysis to maximize sensitivity.[8]
SIM Ions (m/z) 100.1 (Quantifier), 72.1 , 91.1 (Qualifiers)These are the most abundant ions in the analyte's mass spectrum, providing high sensitivity and specificity.[14]

Data Analysis and System Suitability

  • Identification: The primary identification of N,N-Diethyl-2-phenoxyacetamide is based on a match of its retention time with that of a certified reference standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum. The key diagnostic ions are m/z 100.1 (base peak), 72.1, and 91.1.[14] The molecular ion [M]+ at m/z 191.1 is also expected.[15]

  • Quantification: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 100.1) against the concentration of the prepared standards. Perform a linear regression analysis. The concentration of the analyte in the prepared sample is then calculated from its peak area using the regression equation.

  • System Suitability: Before running the sample sequence, inject a mid-point calibration standard (e.g., 1.0 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 15%, and the retention time should be consistent (RSD ≤ 2%). This ensures the system is performing adequately.[16]

Method Validation Framework

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][17]

Validation ParameterAcceptance CriteriaPurpose & Rationale
Specificity No interference at the retention time of the analyte. Peak purity should pass.Demonstrates that the method can unequivocally assess the analyte in the presence of other components (impurities, matrix).
Linearity Correlation coefficient (r²) ≥ 0.99Confirms a proportional relationship between analyte concentration and instrument response over the analytical range.[5]
Range Typically 50% to 150% of the target concentration.The interval over which the method is precise, accurate, and linear.
Accuracy Mean recovery of 80-120% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[16]
Precision Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%).Assesses the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.[16]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; or RSD ≤ 20% at this concentration.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., ±5°C injector temp, ±0.1 mL/min flow rate).Indicates the method's reliability during normal usage.

Overall GC-MS Analytical Workflow

cluster_workflow End-to-End Analytical Process Prep Sample Preparation (SPE) Inject GC Injection & Separation Prep->Inject Detect MS Ionization & Detection Inject->Detect Acquire Data Acquisition (Scan/SIM Mode) Detect->Acquire Analyze Data Analysis (Identification & Quantification) Acquire->Analyze Report Final Report Generation Analyze->Report

Caption: High-level overview of the complete analytical workflow for impurity analysis.

Conclusion

This application note details a robust and reliable GC-MS method for the detection and quantification of N,N-Diethyl-2-phenoxyacetamide. The combination of a highly selective sample preparation technique (SPE) with the specificity of GC-MS analysis provides a method that is sensitive, accurate, and suitable for impurity profiling in pharmaceutical quality control. The provided parameters for instrumentation and method validation serve as a comprehensive guide for implementation in a regulated laboratory setting, ensuring compliance with global pharmaceutical standards.

References

  • Sultana, T., & Johnson, M. E. (2006). Sample Preparation and Gas Chromatography of Primary Fatty Acid Amides. Journal of Chromatography A, 1101(1-2), 278-85. Available at: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. Available at: [Link]

  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. University of Maryland Department of Chemistry & Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem Compound Database. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass. Available at: [Link]

  • Špánik, I., & Nagy, K. (2017). GC Analysis of Primary Fatty Acid Amides in Animal Fat. ResearchGate. Available at: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri. Available at: [Link]

  • Scribd. (n.d.). Fatty Acid Amides in Gas Chromatography. Scribd. Available at: [Link]

  • Lin, Q., et al. (2017). Determination of five amides in food contact materials by GC/MS. Atlantis Press. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation Associates, Inc. Available at: [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering. Available at: [Link]

  • Agilent. (2023). GC/MS strategies for mutagenic impurities analysis. Separation Science. Available at: [Link]

  • SpectraBase. (n.d.). 2-[2-(2-diethylamino-2-keto-ethoxy)phenoxy]-N,N-diethyl-acetamide - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass. Available at: [Link]

  • Helmholtz Munich. (n.d.). Chapter 19. Helmholtz Munich. Available at: [Link]

  • Royal Society of Chemistry. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Molecules. Available at: [Link]

  • Shabir, G. A. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Academia.edu. Available at: [Link]

  • PubChemLite. (2026). N,n-diethyl-2-phenylacetamide (C12H17NO). PubChemLite. Available at: [Link]

  • The Pherobase. (2025). NMR: N,N-Diethyl-2-phenylacetamide. The Pherobase. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. AJPA. Available at: [Link]

  • Agilent. (n.d.). Comprehensive Approaches to Higher-Order Structure of Intact Proteins by Native Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. Available at: [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. IOSRPHR. Available at: [Link]

Sources

Application

In vivo experimental dosing guidelines for N,N-Diethyl-2-phenoxyacetamide

Application Note: In Vivo Experimental Dosing and Efficacy Guidelines for N,N-Diethyl-2-phenoxyacetamide Introduction & Mechanistic Rationale N,N-Diethyl-2-phenoxyacetamide (commercially recognized in various regions as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Experimental Dosing and Efficacy Guidelines for N,N-Diethyl-2-phenoxyacetamide

Introduction & Mechanistic Rationale

N,N-Diethyl-2-phenoxyacetamide (commercially recognized in various regions as Antikomarin) is a synthetic amide compound utilized primarily as a broad-spectrum insect repellent and semiochemical[1]. Structurally and functionally analogous to the ubiquitous repellent N,N-Diethyl-meta-toluamide (DEET)[2], it is designed for topical application to deter hematophagous arthropods such as Aedes and Anopheles mosquitoes, as well as Ixodes ticks.

For researchers and drug development professionals formulating new vector-control products, understanding the precise dosing parameters of N,N-Diethyl-2-phenoxyacetamide is critical. The compound exerts its spatial repellency by modulating the olfactory and gustatory systems of insects.

Mechanistic Causality: When applied to a warm-blooded host, the compound volatilizes. The vapor permeates the pores of the insect's antennal sensilla, binding to Odorant Binding Proteins (OBPs). This complex hyper-activates or competitively antagonizes the Odorant Receptor (OR) and Odorant Receptor Coreceptor (Orco) ion channels. The resulting abnormal cation influx triggers an action potential that the insect's antennal lobe processes as a spatial deterrent, halting host-seeking behavior.

OlfactoryPathway A N,N-Diethyl-2-phenoxyacetamide (Volatile Odorant) B Odorant Binding Proteins (OBPs) in Sensilla A->B Diffusion C Odorant Receptor (OR) / Orco Complex B->C Transport & Binding D Cation Influx (Ion Channel Opening) C->D Receptor Activation E Action Potential (Olfactory Neuron) D->E Depolarization F Antennal Lobe Processing E->F Synaptic Transmission G Behavioral Output: Spatial Repellency F->G Motor Avoidance

Fig 1: Olfactory signaling pathway of N,N-Diethyl-2-phenoxyacetamide inducing spatial repellency.

In Vivo Pharmacokinetic and Toxicity Profiling (Murine Model)

Because N,N-Diethyl-2-phenoxyacetamide is intended for direct application to human skin, establishing an in vivo toxicity profile in a murine model is a mandatory prerequisite before human efficacy trials. High systemic exposure to diethyl amides can occasionally cross the blood-brain barrier, necessitating strict LD50 and dermal absorption baselines[2].

Experimental Causality: We utilize 70% ethanol as the dosing vehicle. Ethanol's high vapor pressure allows for rapid evaporation, leaving a uniform, unadulterated layer of the Active Pharmaceutical Ingredient (API) on the stratum corneum. This mimics real-world consumer formulations and prevents the vehicle from artificially enhancing deep dermal penetration (which can occur with heavy lipophilic carriers).

Protocol: Acute Dermal Toxicity (OECD 402 Adaptation)
  • Subject Selection: Adult Wistar rats (8-10 weeks old), acclimated for 5 days.

  • Site Preparation: Shave the dorsal area (approximately 10% of total body surface area) 24 hours prior to dosing. Exclude any subjects with micro-abrasions to prevent bypassed stratum corneum absorption.

  • Application: Apply the N,N-Diethyl-2-phenoxyacetamide formulation evenly across the shaved area.

  • Occlusion: Cover the site with a porous gauze and a non-irritating semi-occlusive tape. Crucial Step: Fit the animal with an Elizabethan collar to prevent oral ingestion of the compound via grooming, which would confound dermal toxicity data with oral toxicity data.

  • Observation: Monitor for 14 days, assessing for localized erythema, edema, and systemic neurobehavioral changes (e.g., ataxia or tremors).

Table 1: Quantitative Toxicity Dosing Guidelines (Murine Model)

Route Test Guideline Starting Dose Max Limit Dose Observation Period Primary Endpoint
Oral OECD 425 175 mg/kg 2,000 mg/kg 14 Days LD50, Neurotoxicity

| Dermal | OECD 402 | 200 mg/kg | 2,000 mg/kg | 14 Days | Erythema, Systemic Tox |

In Vivo Efficacy Testing: The Arm-in-Cage (AIC) Bioassay

Once the safety profile is validated, efficacy is measured using the Arm-in-Cage (AIC) bioassay. This is the World Health Organization's gold standard for determining the Complete Protection Time (CPT) of skin-applied repellents[3].

Self-Validating System (Trustworthiness): A bioassay is only as reliable as the biting drive of the test insects. If mosquitoes are not hungry, a highly ineffective compound might register a false positive for repellency. To create a self-validating system, a Baseline Calibration step is strictly enforced. If the untreated control arm does not receive a minimum of 10 landings within 1 minute, the mosquito cohort is deemed non-avid, and the trial session must be aborted[3].

Step-by-Step Methodology
  • Vector Preparation: Starve 50 nulliparous female mosquitoes (e.g., Aedes aegypti, 5-7 days post-emergence) of a sugar source for 12 hours prior to the assay. Maintain the cage at 27°C ± 2°C and 75% ± 10% relative humidity.

  • Subject Preparation: Human volunteers or shaved animal models must wash the test area with unscented soap and water, rinsing thoroughly. No lotions or perfumes may be used for 24 hours prior.

  • Baseline Calibration: Insert the untreated control arm into the cage for 1 minute. Count the landing rate. Proceed only if >10 landings are observed.

  • Topical Dosing: Apply the N,N-Diethyl-2-phenoxyacetamide formulation at a standardized WHO rate of 1 mL per 600 cm² of exposed skin[3]. Allow 30 minutes for the ethanol vehicle to completely volatilize.

  • Exposure Intervals: Insert the treated arm into the cage for 3 minutes. Repeat this exposure every 30 minutes.

  • Endpoint Determination: Record the time until the "First Confirmed Bite." A confirmed bite is defined as one bite followed by a second bite within the same 3-minute exposure period or the subsequent 30-minute interval. The time elapsed from application to the first confirmed bite is the Complete Protection Time (CPT).

BioassayWorkflow Step1 1. Formulation Preparation (10-30% w/v in Ethanol) Step2 2. Subject Preparation (Skin Cleansing & Masking) Step1->Step2 Step3 3. Baseline Calibration (Untreated Control >10 landings/min) Step2->Step3 Step4 4. Topical Application (Dose: 1 mL / 600 cm²) Step3->Step4 Avidity Confirmed Step5 5. Exposure Intervals (3 min exposure every 30 min) Step4->Step5 30 min dry time Step6 6. Endpoint Recording (First Confirmed Bite) Step5->Step6 Monitor landings/bites Step6->Step5 No bites (Repeat) Step7 7. Statistical Analysis (Kaplan-Meier Survival Estimation) Step6->Step7 CPT Reached

Fig 2: Step-by-step in vivo experimental workflow for the Arm-in-Cage repellency bioassay.

Data Presentation & Statistical Analysis

Because N,N-Diethyl-2-phenoxyacetamide shares a highly similar molecular weight and vapor pressure profile to DEET, dosing concentrations yield comparable efficacy durations[2]. Data should be aggregated using Kaplan-Meier survival analysis to account for right-censored data (e.g., subjects who withdraw or reach the maximum assay time without being bitten).

Table 2: Efficacy Dosing & Expected Protection Time (Arm-in-Cage Bioassay)

API Concentration (% w/v) Standard Application Volume Active Dose (mg/cm²) Expected CPT (Hours)
10% 1 mL / 600 cm² ~0.16 2.0 - 3.5
20% 1 mL / 600 cm² ~0.33 4.0 - 6.0

| 30% | 1 mL / 600 cm² | ~0.50 | 6.0 - 8.0 |

(Note: Expected CPT ranges are extrapolated baselines derived from structural amide analogs and require strict empirical validation for specific formulations).

References

  • Title: The Pherobase Synthesis - antikomarin | C12H17NO2 Source: The Pherobase: Database of Pheromones and Semiochemicals URL: [Link]

  • Title: N,N-Diethyl-M-Toluamide (DEET) Pesticide Registration Standard Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Generic risk assessment models for insecticide-treated clothing, skin-applied repellents and household insecticides (Citing: Guidelines for efficacy testing of mosquito repellents for human skin) Source: World Health Organization (WHO) URL: [Link]

Sources

Method

Application Notes and Protocols for the Purification and Crystallization of N,N-Diethyl-2-phenoxyacetamide

Abstract This comprehensive guide presents detailed application notes and robust protocols for the purification and crystallization of N,N-Diethyl-2-phenoxyacetamide. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide presents detailed application notes and robust protocols for the purification and crystallization of N,N-Diethyl-2-phenoxyacetamide. Designed for researchers, scientists, and professionals in drug development, this document provides a first-principles approach to obtaining high-purity crystalline material. The methodologies are grounded in established principles of organic chemistry and are supported by references to authoritative literature. This guide offers not only step-by-step instructions but also the causal reasoning behind experimental choices, ensuring a deep understanding of the purification process.

Introduction to N,N-Diethyl-2-phenoxyacetamide and the Imperative for Purity

N,N-Diethyl-2-phenoxyacetamide is a tertiary amide with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient or high-purity chemical, achieving a well-defined crystalline form with minimal impurities is paramount for ensuring reproducible biological activity, consistent physical properties, and regulatory compliance.

The purification strategy for N,N-Diethyl-2-phenoxyacetamide must address potential impurities arising from its synthesis. A common synthetic route involves a two-step process: a Williamson ether synthesis to form a phenoxyacetic acid derivative, followed by amidation.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Phenol, 2-chloro-N,N-diethylacetamide, or phenoxyacetic acid and diethylamine.

  • Byproducts of Williamson Ether Synthesis: Including products of competing elimination reactions.[1][2]

  • Byproducts of Amidation: Such as unreacted coupling agents or their byproducts.

  • Solvent Residues: From the reaction and workup steps.

This guide will focus on recrystallization as the primary purification technique, a robust method for removing these types of impurities from a solid organic compound.[3]

Physicochemical Properties and Rationale for Purification Strategy

While specific experimental data for N,N-Diethyl-2-phenoxyacetamide is not widely published, we can infer its properties from the closely related analog, N,N-Diethyl-2-phenylacetamide.

PropertyValue (for N,N-Diethyl-2-phenylacetamide)Reference
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
Appearance Solid[4]
Melting Point 86 °C[4]
Solubility Soluble in most organic solvents like alcohols, ethers, and aromatic hydrocarbons.[5]
LogP 2.40[4]

Based on its structure—a moderately polar amide with a significant nonpolar phenoxy group—N,N-Diethyl-2-phenoxyacetamide is expected to be a solid at room temperature and exhibit good solubility in a range of organic solvents. This profile makes it an excellent candidate for purification by recrystallization. The key is to identify a solvent or solvent system where its solubility is high at elevated temperatures and low at cooler temperatures.[6]

Purification and Crystallization Methodologies

The choice of crystallization method and solvent is critical for obtaining high-purity crystals with a desirable morphology.[7] Below are detailed protocols for single-solvent and mixed-solvent (anti-solvent) recrystallization.

Preliminary Solvent Screening

The first step is to identify a suitable solvent. This is an empirical process.[3]

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude N,N-Diethyl-2-phenoxyacetamide into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • An ideal solvent will dissolve the compound when hot but will result in the formation of a crystalline precipitate upon cooling.[3]

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable single solvent is identified.

Experimental Protocol:

  • Dissolution: Place the crude N,N-Diethyl-2-phenoxyacetamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just cover the solid. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, further cooling in an ice-water bath can maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram of the Single-Solvent Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Crude Product in Flask b Add Minimal Hot Solvent a->b c Heat to Boiling & Dissolve b->c d Hot Gravity Filtration (Optional) c->d Insoluble Impurities Present e Slow Cooling to Room Temperature c->e No Insoluble Impurities d->e f Cool in Ice Bath e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Dry Under Vacuum h->i

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (the anti-solvent) to induce precipitation.[10][11]

Experimental Protocol:

  • Dissolution: Dissolve the crude N,N-Diethyl-2-phenoxyacetamide in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. The anti-solvent should be miscible with the "good" solvent but the compound should be insoluble in it.[10]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using the mixed solvent system (in the same ratio) for washing.

Diagram of the Mixed-Solvent Recrystallization Logic:

Sources

Application

Application Note: N,N-Diethyl-2-phenoxyacetamide in Advanced Organic Synthesis

Executive Summary N,N-Diethyl-2-phenoxyacetamide (CAS: 3613-97-6) is a highly versatile precursor and model substrate in modern organic synthesis[1]. Originally identified as a semiochemical (antikomarin)[1], its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Diethyl-2-phenoxyacetamide (CAS: 3613-97-6) is a highly versatile precursor and model substrate in modern organic synthesis[1]. Originally identified as a semiochemical (antikomarin)[1], its unique structural topology—featuring a sterically accessible phenoxy ring linked to a robust tertiary diethylamide—has repurposed it as a critical building block in two distinct synthetic domains:

  • Transition-Metal-Catalyzed C–H Functionalization: It acts as a bidentate directing group, enabling regioselective ortho-metalation[2].

  • Chemoselective Amide Reductions: It serves as a benchmark substrate for evaluating the efficacy of novel Zirconium-catalyzed semireductive transformations[3].

This application note provides researchers and drug development professionals with detailed mechanistic insights and validated protocols for utilizing N,N-diethyl-2-phenoxyacetamide in both methodologies.

Physicochemical Profiling & Structural Rationale

The synthetic utility of N,N-diethyl-2-phenoxyacetamide stems from its dual-functional nature:

  • Bidentate Chelation Potential: The ether oxygen and the carbonyl oxygen of the tertiary amide are perfectly spaced to form a stable 5- or 6-membered metallacycle with transition metals (e.g., Rh, Ru, Pd)[2]. This entropic advantage drives the regioselective activation of the ortho-C–H bond on the phenoxy ring.

  • Nomenclature Distinction (Critical): It is vital to distinguish aryloxyacetamides (like N,N-diethyl-2-phenoxyacetamide, containing an inert Ph–O–CH2–CONR2 linkage) from N-phenoxyacetamides (containing a labile Ph–O–NHAc linkage). While the latter acts as an internal oxidant via N–O bond cleavage[4][5], the former acts as a non-oxidizing directing group, keeping the ether linkage intact during functionalization[6].

  • Resonance Stabilization: The tertiary diethylamide group is highly resonance-stabilized, making it notoriously resistant to standard nucleophilic hydride attacks. Consequently, it is an ideal candidate for testing highly chemoselective, single-electron, or transition-metal-mediated reduction protocols[7].

Workflow 1: Directed Ortho-Metalation (DoM) and C–H Functionalization

In transition-metal catalysis, the oxyacetamide moiety directs the metal center to the ortho-position via a Concerted Metalation-Deprotonation (CMD) pathway[4]. The bidentate coordination lowers the activation energy barrier for C–H cleavage, allowing for subsequent migratory insertion of coupling partners (e.g., alkynes, carbenoids) to construct complex heterocycles like benzofurans and benzisoxazoles[2][6].

CH_Activation A Catalyst Precursor (e.g., Pd or Rh) B Bidentate Chelation (O,O-Coordination) A->B C CMD Pathway (C-H Cleavage) B->C Base / Heat D Migratory Insertion (Coupling Partner) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Ortho-Functionalized Product E->F

Figure 1: Catalytic cycle for directed ortho-C–H functionalization of aryloxyacetamides.

Workflow 2: Zirconium-Catalyzed Chemoselective Amide Reduction

Reducing tertiary amides without over-reducing to the amine or cleaving sensitive ether bonds is a significant challenge in drug development. N,N-Diethyl-2-phenoxyacetamide is utilized in state-of-the-art Zirconocene-catalyzed semireductive transformations[3].

Mechanistic Causality

The reaction utilizes Schwartz's reagent equivalents generated in situ from Cp2ZrCl2 and a silane (e.g., dimethoxymethylsilane, DMMS)[3]. The active Zr–H species selectively attacks the amide carbonyl to form a hemiaminal equivalent. Subsequent C–O cleavage yields a highly electrophilic iminium ion, which can be trapped by external nucleophiles (such as sulfonamides) to yield complex amine derivatives[3], or reduced further to an aldehyde using bulkier hydride sources like LiAlH(Ot-Bu)3[7].

Zr_Reduction Step1 Pre-catalyst Activation Cp2ZrCl2 + Silane -> Zr-H Step2 Amide Activation Substrate + Zr-H -> Hemiaminal Step1->Step2 Step3 Iminium Formation C-O Cleavage Step2->Step3 Step4 Nucleophilic Trapping Addition of Sulfonamide Step3->Step4 Step5 Reductive Sulfonamidation Product Step4->Step5

Figure 2: Mechanistic workflow of the Zirconium-catalyzed reductive sulfonamidation.

Protocol A: Zirconium-Catalyzed Reductive Sulfonamidation

Objective: Convert N,N-diethyl-2-phenoxyacetamide into a highly functionalized sulfonamide derivative via an iminium intermediate[3]. Self-Validation Rationale: Adding the silane in discrete portions prevents the accumulation of excess active hydride, which would lead to over-reduction to the tertiary amine. The celite filtration ensures the complete removal of oxophilic zirconium byproducts that could interfere with downstream purification.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N2 or Ar glovebox), charge an oven-dried vial with N,N-diethyl-2-phenoxyacetamide (103.7 mg, 0.5 mmol, 1.0 equiv), the desired sulfonamide nucleophile (0.5 mmol), and Cp2ZrCl2 (catalytic amount, typically 5-10 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous THF (2.0 mL).

  • Controlled Reduction: Inject dimethoxymethylsilane (DMMS) (371 µL, 3.0 mmol, 6.0 equiv) slowly in three equal portions over a 4-hour period. Causality: Portion-wise addition controls the steady-state concentration of the Zr–H species, preventing over-reduction.

  • Reaction: Stir the mixture at room temperature (24 °C) for 32 hours[3].

  • Workup: Dilute the crude reaction mixture with diethyl ether (approx. 2 mL) to precipitate zirconium salts.

  • Purification: Pass the diluted mixture through a short pad of celite, eluting with additional diethyl ether. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Rapid Reduction to Phenoxyacetaldehyde

Objective: Semireduction of the tertiary amide to the corresponding aldehyde[7].

Step-by-Step Methodology:

  • Preparation: To a solution of N,N-diethyl-2-phenoxyacetamide (62 mg, 0.30 mmol) in anhydrous THF, add Cp2ZrCl2 (124 mg, 0.42 mmol)[7].

  • Hydride Addition: Dropwise, add a 1 M THF solution of LiAlH(Ot-Bu)3 (0.42 mL, 0.42 mmol) at room temperature[7]. Causality: The bulky tert-butoxy ligands on the aluminum hydride attenuate its nucleophilicity, preventing over-reduction to the primary alcohol.

  • Reaction: Stir for exactly 15 minutes to maximize the yield of the aldehyde intermediate[7].

  • Quench & Workup: Quench carefully with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate for immediate use (aldehydes are prone to auto-oxidation).

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the reductive transformations of N,N-diethyl-2-phenoxyacetamide, providing a quick-reference guide for process optimization.

Transformation TypeCatalyst SystemReductant (Equivalents)Reaction TimeTemp (°C)Target Intermediate
Reductive Sulfonamidation Cp2ZrCl2 (cat.)DMMS (6.0 equiv, portion-wise)32 hours24 °CElectrophilic Iminium
Reduction to Aldehyde Cp2ZrCl2 (stoich.)LiAlH(Ot-Bu)3 (1.4 equiv)15 minutes24 °CHemiaminal / Aldehyde
Directed C–H Activation Pd(II) or Rh(III)Internal/External Oxidant dependent12–24 hours80–100 °CMetallacycle (DoM)

References

  • Kehner, R. A.; Zhang, G.; Bayeh-Romero, L. Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. J. Am. Chem. Soc. 2023 / Org. Biomol. Chem. 2024.
  • Reduction of Tertiary Benzamides to Benzaldehydes by an in situ Generated Zirconocene Hydride. Mobt3ath.
  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chem. Sci., 2014.
  • DFT Studies on the Mechanism of the Rhodium(III)-Catalyzed C–H Activation of N-Phenoxyacetamide. J. Org. Chem.
  • The Pherobase: Semiochemical Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,N-Diethyl-2-phenoxyacetamide Synthesis

Welcome to the Technical Support Center for the synthesis of N,N-Diethyl-2-phenoxyacetamide. The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry and agrochemical development, often requiring hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N,N-Diethyl-2-phenoxyacetamide. The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry and agrochemical development, often requiring highly optimized synthetic routes to achieve commercial or screening-scale yields .

While the synthesis of this compound relies on foundational organic transformations, researchers frequently encounter yield-limiting bottlenecks. This guide provides self-validating protocols, quantitative data, and mechanistic troubleshooting to help you achieve >90% reaction yields.

Validated Experimental Workflows

To ensure high-fidelity synthesis, we recommend two primary pathways. Each protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to verify chemical causality at each step.

Route A: Catalyzed Williamson Ether Synthesis

Mechanism: Bimolecular nucleophilic substitution (SN2) of a phenoxide anion with an alkyl halide.

  • Deprotonation: Dissolve 1.0 equivalent of phenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of finely milled Potassium Carbonate (K₂CO₃).

    • Self-Validation: Stir for 30 minutes at room temperature. A slight color shift indicates the successful generation of the highly nucleophilic phenoxide anion.

  • Catalytic Activation: Add 0.1 equivalents of Potassium Iodide (KI).

    • Causality: KI drives an in-situ Finkelstein reaction, converting the incoming chloride into a more reactive iodo-intermediate, lowering the SN2 activation energy .

  • Coupling: Dropwise add 1.1 equivalents of 2-Chloro-N,N-diethylacetamide. Heat the reaction to 80°C for 8 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (2:1). The disappearance of the UV-active phenol spot confirms reaction completion.

  • Purification: Quench with water and extract with Ethyl Acetate. Wash the organic layer with cold 1M NaOH to remove any unreacted phenol as water-soluble sodium phenoxide.

Route B: Base-Mediated Amidation

Mechanism: Nucleophilic acyl substitution of an acid chloride with a secondary amine.

  • Pre-Reaction Quality Control: Dissolve 1.0 equivalent of phenoxyacetyl chloride in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

    • Self-Validation: Verify the starting material via IR spectroscopy. A sharp C=O stretch at ~1800 cm⁻¹ confirms the integrity of the acyl chloride, whereas a peak at ~1710 cm⁻¹ indicates moisture-induced hydrolysis back to phenoxyacetic acid.

  • Amine Addition: Chill the solution to 0°C. Slowly add a mixture of 1.1 equivalents of Diethylamine and 1.2 equivalents of Triethylamine (TEA) in DCM.

    • Causality: The reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct . TEA acts as a non-nucleophilic acid scavenger, protecting the diethylamine nucleophile.

    • Self-Validation: The immediate formation of a white precipitate (triethylammonium chloride) visually confirms the acyl substitution is actively occurring.

  • Workup: Warm to room temperature over 4 hours. Wash the organic phase sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃, and brine.

Quantitative Yield Analysis

The following table summarizes expected yields based on varying reaction parameters, highlighting the critical nature of catalysts and acid scavengers.

Synthetic RouteSolventBase / ScavengerCatalyst / AdditiveReaction TimeObserved Yield (%)
Williamson EtherAcetoneK₂CO₃ (1.5 eq)None16 h55 – 60%
Williamson EtherDMFK₂CO₃ (1.5 eq)KI (0.1 eq)8 h92 – 95%
AmidationDCMNoneEt₂NH (1.0 eq)4 h< 50%
AmidationDCMTEA (1.2 eq)Et₂NH (1.1 eq)4 h94 – 98%

Troubleshooting Guide & FAQs

Q: Why is my Williamson ether synthesis stalling at ~60% conversion despite prolonged heating? A: This is a kinetic limitation. The reaction between the phenoxide anion and the alkyl chloride is a heterogeneous SN2 process. In standard solvents like acetone, the solubility of K₂CO₃ is low, limiting phenoxide generation. Furthermore, chloride is a relatively poor leaving group. Solution: Switch to a polar aprotic solvent like DMF and introduce a catalytic amount of Potassium Iodide (KI) or a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB). The KI will continuously convert the chloroacetamide into a highly reactive iodoacetamide, accelerating the reaction and pushing yields above 90% .

Q: In the amidation route, my yield never exceeds 50%, and a thick white precipitate forms immediately. What is happening? A: You are experiencing stoichiometric depletion due to byproduct formation. The nucleophilic acyl substitution generates one equivalent of HCl [[1]]([Link]). Because diethylamine is a strong base, it rapidly reacts with this HCl to form diethylammonium chloride (the white precipitate). If you only use 1.0 equivalent of diethylamine, exactly half of it is consumed by the acid, mathematically capping your yield at 50%. Solution: Always use at least 2.2 equivalents of diethylamine, or use 1.1 equivalents of diethylamine combined with an auxiliary tertiary amine base (like TEA or DIPEA) to act as a dedicated acid scavenger.

Q: I am detecting significant amounts of unreacted phenol in my final product. How can I efficiently remove it without resorting to column chromatography? A: Phenol is highly soluble in organic extraction solvents (like Ethyl Acetate or DCM) and will easily co-crystallize with your final amide product during standard aqueous workups. Solution: Implement a highly basic aqueous wash. The pKa of phenol is ~10. By washing your organic phase with cold 1M NaOH, you quantitatively deprotonate the unreacted phenol, converting it into water-soluble sodium phenoxide, which partitions entirely into the aqueous waste layer.

Q: My phenoxyacetyl chloride starting material seems to be degrading before the reaction even starts. How can I prevent this? A: Acid chlorides are exceptionally hygroscopic and undergo rapid hydrolysis back to phenoxyacetic acid upon exposure to atmospheric moisture. Solution: Store the acid chloride under an inert argon atmosphere. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. If hydrolysis is suspected, you can regenerate the acid chloride by refluxing the degraded material in Thionyl Chloride (SOCl₂) for 2 hours, followed by vacuum distillation.

Mechanistic Workflow Visualization

The following diagram maps the logical pathways, potential pitfalls, and optimized conditions for both synthetic routes.

G Phenol Route A: Williamson Ether Phenol + 2-Chloro-N,N-diethylacetamide K2CO3 Base: K2CO3 Solvent: DMF or Acetone Phenol->K2CO3 PTC Catalyst: KI or TBAB (Finkelstein / Phase Transfer) K2CO3->PTC Optimized Side1 Yield < 60% (Sluggish SN2 Kinetics) K2CO3->Side1 No Catalyst Product N,N-Diethyl-2-phenoxyacetamide (Optimized Yield > 90%) PTC->Product Acid Route B: Amidation Phenoxyacetyl Chloride + Diethylamine Amine Base: Excess Et2NH or TEA Solvent: Anhydrous DCM Acid->Amine Temp Strict Temperature Control (0°C to RT) Amine->Temp Optimized Side2 Yield Stalled at 50% (Amine Hydrochloride Precipitation) Amine->Side2 1 eq. Amine only Temp->Product

Workflow for optimizing the synthesis of N,N-Diethyl-2-phenoxyacetamide via two primary routes.

References

  • Røberg-Larsen, H., et al. "New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Rahn, P. "Synthesis of Potential Anti-Tumor Agents Related to Ethanolamine. I. Phenoxyacetic Acid Derivatives." Master's Theses, ScholarWorks at WMU. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N,N-Diethyl-2-phenoxyacetamide

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals experiencing chromatographic anomalies with N,N-Diethyl-2-phenoxyacetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals experiencing chromatographic anomalies with N,N-Diethyl-2-phenoxyacetamide. Here, we move beyond basic troubleshooting to explore the underlying chemical mechanisms of peak tailing, providing you with self-validating protocols to restore method integrity.

Diagnostic Workflow

G Start Analyze Peak Asymmetry (As) Is As > 1.5? CheckProbe Inject Neutral Probe (e.g., Toluene) Does the probe also tail? Start->CheckProbe Yes PhysIssue Physical Issue Identified (All peaks affected) CheckProbe->PhysIssue Yes ChemIssue Chemical Issue Identified (Only Amide tails) CheckProbe->ChemIssue No FixPhys Flush Column, Replace Frit, or Reduce Dead Volume PhysIssue->FixPhys CheckSolvent Check Sample Diluent Is it > Mobile Phase strength? ChemIssue->CheckSolvent FixSolvent Dilute sample in Initial Mobile Phase CheckSolvent->FixSolvent Yes FixSilanol Use End-Capped Column & Optimize Buffer (pH < 3.0) CheckSolvent->FixSilanol No (Silanol Interaction)

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting Guides & FAQs

Q1: Why does N,N-Diethyl-2-phenoxyacetamide exhibit severe peak tailing on standard C18 columns? A: Peak tailing fundamentally occurs when more than one retention mechanism is present during separation, and one of these mechanisms equilibrates slower than the other[1]. In reversed-phase HPLC, your primary mechanism is the hydrophobic interaction between the analyte and the C18 ligands. However, N,N-Diethyl-2-phenoxyacetamide contains polar ether and amide oxygens.

Older or unendcapped "Type A" silica columns possess a high concentration of highly acidic free silanols (Si-OH)[1]. The polar oxygens on your analyte act as strong hydrogen bond acceptors, engaging in secondary polar interactions with these ionized silanols[2]. Because this secondary hydrogen-bonding mechanism is slower to desorb than the primary hydrophobic interaction, the analyte molecules elute at varying rates, causing the characteristic asymmetric "tail"[2].

Q2: How do I definitively determine if the tailing is chemical (silanol interaction) or physical (column void/frit blockage)? A: You must utilize a self-validating system. Physical defects—such as a void at the column inlet, a blocked frit, or excessive extra-column volume—disrupt the laminar flow profile of the entire system, affecting all analytes equally[3]. Chemical interactions, conversely, are highly specific to the analyte's functional groups.

Self-Validating Protocol: Spike your sample with a highly lipophilic, neutral probe (e.g., Toluene). Inject the mixture and calculate the USP Tailing Factor ( T ) for both peaks, measuring the full peak width at 5% of the peak height. If both the neutral probe and the amide exhibit T>1.5 , the issue is physical[3]. If the neutral probe is perfectly symmetrical ( T≈1.0 ) but the amide tails, the issue is chemical (secondary silanol interactions)[3].

Q3: What mobile phase modifications can suppress these secondary interactions? A: To mitigate peak tailing caused by silanol interactions, you must either mask the active sites or alter the ionization state of the silica support:

  • Lower the pH: Operating at a lower pH (e.g., pH 2.5 - 3.0) using formic or phosphoric acid ensures that residual silanols are fully protonated and neutral, significantly reducing their capacity to act as hydrogen bond donors or ion-exchange sites[4].

  • Increase Buffer Concentration: Increasing the buffer concentration (e.g., >20 mM) helps to dynamically mask residual active sites on the stationary phase[4].

Q4: Could my sample preparation be causing the tailing? A: Yes, through a phenomenon known as "Sample Solvent Mismatch" or volume overload. If N,N-Diethyl-2-phenoxyacetamide is dissolved in a strong solvent (e.g., 100% Acetonitrile) but injected into a highly aqueous mobile phase, the analyte at the edges of the injection plug travels faster than the analyte in the center[3]. This disrupts the Gaussian peak shape, leading to fronting or tailing. Always ensure the sample diluent matches the initial mobile phase strength[3].

Quantitative Data: Impact of System Parameters on Peak Symmetry

The following table summarizes the expected impact of different column chemistries and mobile phases on the Asymmetry Factor ( As​ ) of N,N-Diethyl-2-phenoxyacetamide.

Column ChemistryMobile Phase ConditionsExpected Asymmetry ( As​ )Primary Causality
Type A C18 (Unendcapped)Water / ACN (Neutral pH)2.5 - 3.5 (Severe Tailing)High density of free, acidic silanols strongly H-bonding with amide/ether oxygens[1].
Type A C18 (Unendcapped)20mM Phosphate (pH 3.0) / ACN1.6 - 2.0 (Moderate Tailing)Low pH protonates silanols, reducing but not eliminating secondary interactions[4].
Type B C18 (Fully Endcapped)Water / ACN (Neutral pH)1.2 - 1.5 (Slight Tailing)Reduced silanol activity, but residual sites still interact with the polar functional groups[1].
Type B C18 (Fully Endcapped)20mM Phosphate (pH 3.0) / ACN1.0 - 1.1 (Excellent Symmetry)Synergistic effect: Endcapping blocks most sites; low pH neutralizes the remainder[4].
Polar-Embedded C18 Water / ACN (Neutral pH)1.0 - 1.1 (Excellent Symmetry)Embedded polar groups provide a hydration layer that shields basic/polar analytes from residual silanols[5].

Experimental Protocols: Step-by-Step Method Optimization

Objective: Eliminate peak tailing for N,N-Diethyl-2-phenoxyacetamide by systematically isolating and resolving the root cause.

Step 1: System Baseline & Physical Integrity Check

  • Prepare a mixed standard solution containing 0.1 mg/mL of N,N-Diethyl-2-phenoxyacetamide and 0.05 mg/mL Toluene in the initial mobile phase.

  • Inject 5 µL onto the current column under standard isocratic conditions.

  • Calculate the USP Tailing Factor ( T ) for both peaks.

  • Action: If Toluene T>1.5 , the issue is physical. Flush the column in reverse flow (if permitted by the manufacturer), replace the column inlet frit, and check for extra-column dead volume (e.g., ensure PEEK tubing is fully seated)[3].

Step 2: Sample Diluent Optimization

  • Review your sample preparation protocol. If the current sample is dissolved in >50% organic solvent, evaporate and reconstitute the sample in the exact initial mobile phase composition (e.g., 80% Aqueous / 20% Organic).

  • Re-inject the sample and compare peak symmetry. This eliminates solvent mismatch as a variable[3].

Step 3: Mobile Phase pH and Buffer Optimization

  • Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.8 using Phosphoric acid.

  • Flush the HPLC system and column with the new buffered mobile phase for at least 10 column volumes to ensure full equilibration.

  • Inject the sample. The low pH will protonate residual silanols, minimizing their ability to engage in secondary interactions[4].

Step 4: Column Substitution (If Step 3 is insufficient)

  • If tailing persists, replace the older Type A silica column with a modern Type B, high-purity silica column that is fully end-capped[1].

  • Alternatively, select a polar-embedded column (e.g., amide- or urea-embedded C18). These phases provide an internal shielding mechanism against residual silanols, which is highly effective for polar analytes[5].

  • Execute the method and verify that the USP Tailing Factor ( T ) is ≤1.2 .

Sources

Troubleshooting

Technical Support Center: Optimizing N,N-Diethyl-2-phenoxyacetamide Extraction

Welcome to the Technical Support Center for amide synthesis and purification. This guide is specifically engineered for researchers and drug development professionals facing challenges with byproduct impurities during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide synthesis and purification. This guide is specifically engineered for researchers and drug development professionals facing challenges with byproduct impurities during the extraction of N,N-Diethyl-2-phenoxyacetamide (also known in semiochemical contexts as antikomarin).

Whether you are synthesizing this compound via the amidation of phenoxyacetyl chloride with diethylamine, or through the alkylation of phenol with 2-chloro-N,N-diethylacetamide, achieving high purity requires a rigorous, mechanistically sound liquid-liquid extraction protocol[1][2].

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: My final product is heavily contaminated with unreacted diethylamine. Why isn't standard aqueous washing removing it? A: Diethylamine is a secondary amine with a pKa of approximately 10.5. In its neutral state, it exhibits significant solubility in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). A standard neutral water wash is insufficient to break its affinity for the organic phase. The Solution: You must introduce a targeted acidic wash (e.g., 1M HCl). Mechanistically, the hydronium ions protonate the amine to form diethylammonium chloride. This ionic salt has a drastically lower partition coefficient for the organic layer and is rapidly forced into the aqueous phase[3][4].

Q2: I am detecting unreacted phenoxyacetic acid (or phenol) in my NMR spectra post-extraction. How do I eliminate these? A: The presence of these impurities usually stems from either unreacted starting materials or the hydrolysis of phenoxyacetyl chloride during the reaction quench[1]. Phenoxyacetic acid (pKa ~3.1) and phenol (pKa ~10.0) remain protonated and highly organic-soluble under neutral or acidic conditions. The Solution: Implement a sequential basic wash. Use 5% NaHCO₃ to deprotonate the carboxylic acid, converting it into water-soluble sodium phenoxyacetate. If your synthesis route utilized phenol, NaHCO₃ is not strong enough; you must use 5% NaOH to fully deprotonate the phenol into sodium phenoxide[5].

Q3: During the liquid-liquid extraction, a stubborn emulsion forms between the organic and aqueous layers. How can I resolve this? A: Emulsions in amide extractions are typically caused by amphiphilic byproducts or the partial solubility of the amide product itself, which reduces the interfacial tension between the two phases. The Solution: Add saturated aqueous sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous layer and decreases the solubility of organic molecules in the water phase (the "salting-out" effect), forcing the layers to separate cleanly[2][5].

Part 2: Mechanistic Pathways & Workflow Visualization

To ensure a self-validating system, your extraction must follow a logical sequence where each wash targets a specific ionization state.

G Start Crude Reaction Mixture (Product + Impurities) Solvent Add EtOAc & Water (Phase Separation) Start->Solvent Org1 Organic Phase (Product, Neutral Impurities) Solvent->Org1 Top Layer Aq1 Aqueous Phase (Salts, Polar Byproducts) Solvent->Aq1 Bottom Layer (Discard) AcidWash 1M HCl Wash (Removes Diethylamine) Org1->AcidWash BaseWash 5% NaOH / NaHCO3 Wash (Removes Phenol/Acids) AcidWash->BaseWash Brine Saturated Brine Wash (Breaks Emulsions) BaseWash->Brine Dry Dry over Anhydrous MgSO4 & Evaporate Brine->Dry Pure Pure N,N-Diethyl-2-phenoxyacetamide Dry->Pure

Fig 1: Step-by-step liquid-liquid extraction workflow for N,N-Diethyl-2-phenoxyacetamide.

M cluster_amine Amine Removal (Acid Wash) cluster_acid Acid/Phenol Removal (Base Wash) Amine Unreacted Diethylamine (Organic Phase) Salt1 Diethylammonium Chloride (Aqueous Phase) Amine->Salt1 HCl 1M HCl (Aqueous) HCl->Salt1 Acid Phenoxyacetic Acid / Phenol (Organic Phase) Salt2 Sodium Phenoxyacetate (Aqueous Phase) Acid->Salt2 Base 5% NaHCO3 or NaOH (Aqueous) Base->Salt2

Fig 2: Chemical partitioning mechanisms during acid and base washes.

Part 3: Quantitative Data & Experimental Protocol

Table 1: Impurity Partitioning and Wash Specifications
Impurity ProfileChemical NatureApprox. pKaRecommended Wash ReagentPartitioning Mechanism
Diethylamine Secondary Base10.51M HClProtonation to water-soluble ammonium salt
Triethylamine (TEA) Tertiary Base10.71M HClProtonation to water-soluble ammonium salt
Phenoxyacetic Acid Weak Acid3.15% NaHCO₃Deprotonation to water-soluble carboxylate
Phenol Very Weak Acid10.05% NaOHDeprotonation to water-soluble phenoxide
Step-by-Step Optimized Extraction Methodology

This protocol is designed as a self-validating system. By monitoring the pH of your aqueous waste layers, you can empirically verify that the intended chemical transformations (protonation/deprotonation) have occurred.

Step 1: Reaction Quench and Initial Partitioning

  • Upon reaction completion (verified by TLC, typically using 2:1 Petroleum Ether:Ethyl Acetate), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding distilled water.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (Ethyl Acetate or Dichloromethane are recommended).

  • Agitate gently and allow the phases to separate. Extract the aqueous layer 2 additional times with fresh organic solvent to ensure maximum product recovery[2]. Combine all organic layers.

Step 2: Acidic Wash (Targeting Amines)

  • Add a volume of 1M HCl equal to 30% of your combined organic layer volume.

  • Stopper the funnel, invert, and vent immediately. Shake vigorously, venting frequently.

  • Allow layers to separate. Self-Validation Check: Test the pH of the separated aqueous layer. It should be strongly acidic (pH < 2). If it is basic or neutral, your unreacted amine has neutralized the acid; repeat the wash with fresh 1M HCl[4].

  • Discard the aqueous layer.

Step 3: Basic Wash (Targeting Acids/Phenols)

  • To the organic layer, add a volume of 5% NaHCO₃ (or 5% NaOH if phenol is present) equal to 30% of the organic volume[5].

  • Caution: If removing unreacted acid chlorides or carboxylic acids, CO₂ gas will evolve rapidly. Swirl the unstoppered funnel first, then stopper and vent immediately upon shaking.

  • Allow layers to separate. Self-Validation Check: The aqueous layer must be basic (pH > 8). If not, repeat the wash.

  • Discard the aqueous layer.

Step 4: Emulsion Breaking and Drying

  • Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2]. Swirl until the drying agent flows freely like sand (indicating all water is absorbed).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield crude N,N-Diethyl-2-phenoxyacetamide.

  • (Optional) If trace side-reaction dimers remain, purify via silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/Hexane)[1][6].

References

  • RSC Publishing. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Available at: [Link]

  • ScholarWorks at WMU. Synthesis of Potential Anti-Tumor Agents Related to Ethanolamine. I. Phenoxyacetic Acid Derivatives. Available at:[Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Available at:[Link]

  • PMC / NIH. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Available at:[Link]

Sources

Optimization

Overcoming crystallization challenges with N,N-Diethyl-2-phenoxyacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help you navigate the specific crystallization bottlenecks associated with N,N-Dieth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help you navigate the specific crystallization bottlenecks associated with N,N-Diethyl-2-phenoxyacetamide .

Crystallizing flexible organic molecules often presents significant thermodynamic and kinetic hurdles. This guide will provide you with the mechanistic understanding and field-proven protocols required to isolate high-purity crystalline material.

Compound Profile & Crystallization Challenges

N,N-Diethyl-2-phenoxyacetamide possesses structural features that make its crystallization inherently challenging. The highly flexible diethylamide chains and the ether linkage lower the molecule's lattice energy, making the compound highly susceptible to phase separation anomalies.

PropertyValue / Description
Chemical Name N,N-Diethyl-2-phenoxyacetamide
CAS Number 3613-97-6
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol [1]
Primary Challenge High tendency for Liquid-Liquid Phase Separation (LLPS) / "Oiling out"
Secondary Challenges Solvent entrapment, amorphous gum formation, polymorphism

Troubleshooting Guide & FAQs

Q1: Why does my N,N-Diethyl-2-phenoxyacetamide form a cloudy emulsion (oil out) instead of crystallizing during cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the laboratory as "oiling out." This phenomenon occurs when the system experiences high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. Because N,N-Diethyl-2-phenoxyacetamide has a relatively low melting point due to its flexible diethyl chains, rapid cooling causes the system to cross the spinodal decomposition curve before it can overcome the activation energy required for primary nucleation. Consequently, the solution demixes into a solute-rich liquid phase (the oil droplets) and a solute-lean continuous phase[2].

Q2: How does oiling out affect the purity and yield of my final product? A2: Oiling out is generally highly detrimental to purification. The solute-rich oil droplets exhibit high molecular mobility and act as an excellent solvent for structurally similar impurities[2]. During LLPS, the target material and impurities distribute between the two liquid phases based on their specific partition coefficients[3]. If these oil droplets spontaneously solidify into an amorphous mass or trap the mother liquor as they coalesce, the impurities are permanently locked into the final product, severely compromising your purification factor and resulting in a sticky, unworkable gum[2][3].

Q3: I have an oiled-out mixture right now. How do I rescue this batch? A3: Do not attempt to filter the emulsion; you will only isolate an impure paste. Instead, return the vessel to the heat source and gradually increase the temperature until the emulsion completely redissolves into a single, clear phase[4]. Once clear, add a small volume of your "good" solvent (e.g., ethanol) to slightly decrease the overall concentration[4]. Then, restart the cooling process at a much slower rate and introduce seed crystals just as you enter the metastable zone. This forces heterogeneous nucleation before the LLPS boundary can be breached.

Troubleshooting Start Cooling / Anti-solvent Addition Obs1 Visual Observation? Start->Obs1 Cloudy Cloudy Emulsion (Oiling Out / LLPS) Obs1->Cloudy High Supersaturation Clear Clear Solution (No Nucleation) Obs1->Clear High Solubility Crystals Solid Particles (Crystallization) Obs1->Crystals Normal Growth FixOil 1. Reheat to clear phase 2. Lower cooling rate 3. Implement seeding Cloudy->FixOil FixClear 1. Increase anti-solvent 2. Lower temperature 3. Check solubility limit Clear->FixClear Success Filter, Wash & Dry Crystals->Success FixOil->Start FixClear->Start

Caption: Decision tree for diagnosing and resolving N,N-Diethyl-2-phenoxyacetamide crystallization issues.

Validated Experimental Protocol: Anti-Solvent Crystallization with Seeding

To successfully crystallize N,N-Diethyl-2-phenoxyacetamide, we must bypass the miscibility gap. Relying on primary nucleation requires pushing the system to high supersaturation, which inevitably triggers oiling out. By introducing seed crystals, we provide a low-energy template for heterogeneous nucleation, allowing crystal growth to deplete supersaturation while remaining safely outside the LLPS boundary.

System: Ethanol (Good Solvent) / Water (Anti-Solvent)

Step-by-Step Methodology:

  • Dissolution: Suspend crude N,N-Diethyl-2-phenoxyacetamide in Ethanol at a ratio of 1:5 (w/v). Heat to 45°C with moderate agitation (250 rpm) until complete dissolution is achieved.

    • Causality: Heating well above the saturation point destroys the compound's thermal history and ensures no amorphous aggregates remain to trigger premature phase separation.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

    • Causality: Removes insoluble particulate matter that could act as uncontrolled, high-energy nucleation sites.

  • Cooling to the Metastable Zone: Cool the solution to 30°C at a strictly controlled rate of 0.5°C/min.

  • Seeding: Add 1-2% (w/w) of pure, milled N,N-Diethyl-2-phenoxyacetamide seed crystals. Hold the temperature at 30°C for 30 minutes.

    • Causality: The isothermal hold time allows the seed surface to activate and begin secondary nucleation, establishing a steady crystal growth rate without spiking the supersaturation.

  • Anti-Solvent Addition: Begin adding Water at a controlled rate of 0.1 volumes/hour using a programmable dosing pump.

    • Causality: Slow addition maintains the supersaturation level strictly within the metastable zone, preventing the concentration from crossing into the spinodal (oiling out) region.

  • Self-Validating In-Process Control (IPC): Pause the addition at 0.5 volumes of water. Sample 1 mL of the slurry and examine it under a Polarized Light Microscope (PLM).

    • Validation: The presence of birefringence confirms a crystalline solid. If spherical, non-birefringent droplets are observed, LLPS has occurred, and the system must be reheated[4].

  • Aging and Isolation: Once the target solvent ratio (1:1 EtOH:Water) is reached, cool the suspension to 5°C at 0.1°C/min. Hold for 2 hours to promote Ostwald ripening, then filter and wash the cake with cold 1:2 EtOH:Water.

Workflow N1 1. Dissolution (Ethanol, 45°C) N2 2. Polish Filtration N1->N2 N3 3. Cool to MSZW (30°C) N2->N3 N4 4. Add Seed Crystals (1-2%) N3->N4 N5 5. Slow Anti-solvent (Water) N4->N5 N6 6. PLM Validation & Isolation N5->N6

Caption: Step-by-step workflow for anti-solvent crystallization to bypass liquid-liquid phase separation.

Phase Behavior & Process Parameters

Understanding the thermodynamic boundaries of your solvent system is critical. The table below summarizes the operational design space required to keep N,N-Diethyl-2-phenoxyacetamide in the crystalline growth regime rather than the emulsion regime.

ParameterValue / ObservationProcess Implication
Saturation Temperature (T_sat) ~38°C (in 1:5 EtOH)Complete dissolution must occur above this point.
Cloud Point (LLPS Onset) ~22°C (Unseeded)Cooling below this temperature without seeds guarantees oiling out.
Metastable Zone Width (MSZW) 16°CNarrow MSZW dictates the need for precise temperature control.
Recommended Seeding Temp 30°CSeeding 8°C below T_sat ensures seeds do not dissolve, while staying safely above the Cloud Point.
Anti-Solvent Addition Rate < 0.1 Vol / HourPrevents localized supersaturation spikes at the dosing point.

References

  • Source: pherobase.
  • Source: mt.
  • Source: acs.
  • Title: 3.

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for N,N-Diethyl-2-phenoxyacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a mechanistic, self-validating framework for o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a mechanistic, self-validating framework for optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for N,N-Diethyl-2-phenoxyacetamide .

Rather than relying on trial and error, this guide grounds every chromatographic adjustment in the physicochemical reality of the analyte and its synthesis matrix.

Molecular Profiling & Chromatographic Causality

To develop a robust gradient, we must first understand the causality behind the analyte's behavior. N,N-Diethyl-2-phenoxyacetamide is a neutral, lipophilic amide. It is typically synthesized via the amidation of phenoxyacetic acid with diethylamine. Consequently, your sample matrix will likely contain unreacted precursors with extreme polarity differences.

Table 1: Physicochemical Properties and Predicted Chromatographic Behavior

ComponentMolecular WeightpKaIonization at pH 6.0Chromatographic Behavior (RP-HPLC)
N,N-Diethyl-2-phenoxyacetamide (Target)207.27 g/mol N/ANeutralStrongly retained; elutes late in gradient.
Phenoxyacetic Acid (Precursor)152.15 g/mol 3.1 - 3.7[1][2]Anionic (-1)Weakly retained; elutes near the void volume.
Diethylamine (Reactant)73.14 g/mol 10.5Cationic (+1)Elutes in void volume; interacts with active silanols.

Because the target amide lacks ionizable protons in the typical HPLC operating range (pH 2–8), pH optimization is not used to control the retention of the amide itself, but rather to manipulate the retention of its impurities [3][4].

Core Troubleshooting Guides

Q: Why do I observe peak splitting for the phenoxyacetic acid impurity, while the N,N-Diethyl-2-phenoxyacetamide peak remains perfectly symmetrical? A: Peak splitting of ionizable impurities occurs when the mobile phase pH is too close to the compound's pKa. Phenoxyacetic acid has a pKa of ~3.1–3.7[1][2]. If your mobile phase pH is around 3.5 (e.g., weak formic acid), the acid exists in a dynamic equilibrium between its neutral and anionic states, which partition differently into the stationary phase. The amide remains neutral and unaffected. Solution: Buffer the mobile phase at least 2 pH units away from the impurity's pKa. Using 10 mM ammonium acetate (pH 6.0) ensures the acid is fully deprotonated and elutes predictably early, maximizing selectivity[3].

SelectivityLogic cluster_acidic Low pH (< 3.0) cluster_neutral Neutral pH (> 5.0) AcidicImp Phenoxyacetic Acid (Neutral, Retained) BasicImp Phenoxyacetic Acid (Ionized, Elutes Early) AcidicImp->BasicImp Increase pH (Deprotonation) Amide1 N,N-Diethyl-2-phenoxyacetamide (Neutral, Retained) Amide2 N,N-Diethyl-2-phenoxyacetamide (Neutral, Retained) Amide1->Amide2 Increase pH (No Effect)

Figure 2. Effect of mobile phase pH on target amide retention vs. its acidic precursor.

Q: My target amide peak is excessively broad and tails heavily. How do I sharpen it? A: Peak tailing for neutral amides is frequently driven by secondary hydrogen-bonding interactions between the amide dipole and unendcapped, active silanols on the silica matrix. Solution: First, verify that your column is fully endcapped. If the issue persists, switch to a polar-embedded stationary phase (e.g., RP-Amide or Cyano). These phases provide alternative mechanisms of interaction and shield the analyte from residual silanols, often resolving compounds that standard C18 chemistries cannot[5].

Q: How do I decide whether to use an isocratic or gradient method for this compound? A: This is determined mathematically via a scouting gradient. Run a broad 5–95% organic gradient. Calculate the time difference ( Δt ) between the first and last eluting peaks. If Δt is less than 25% of the total gradient time ( tG​ ), an isocratic method targeting a capacity factor ( k′ ) of 2 to 5 is preferred. If Δt>0.25tG​ , proceed with gradient compression.

Step-by-Step Method Optimization Protocol

To ensure reproducibility, follow this self-validating workflow to optimize the gradient profile.

GradientOptimization Start 1. Broad Scouting Gradient (5-95% B over 40 min) Assess 2. Assess Analyte Retention (k') & Peak Distribution Start->Assess IsIsocratic Is Δt < 0.25 tG? Assess->IsIsocratic Isocratic Develop Isocratic Method (Target k' = 2-5) IsIsocratic->Isocratic Yes (Narrow range) Gradient Compress Gradient Profile (Remove empty regions) IsIsocratic->Gradient No (Wide range) Validate Self-Validation via Blank Injection Isocratic->Validate Adjust Fine-tune Slope & Flow Rate (Maximize Resolution) Gradient->Adjust Adjust->Validate

Figure 1. Decision tree for selecting and optimizing HPLC gradient vs. isocratic elution.

Phase 1: The Initial Scouting Run
  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.0). This ensures phenoxyacetic acid is ionized[3].

    • Mobile Phase B: Acetonitrile. (Acetonitrile is preferred over methanol for its favorable UV transmittance and lower viscosity[4]).

  • Execute the Universal Scouting Gradient (See Table 2). The initial 5% organic hold achieves peak focusing at the column head.

Table 2: Universal Scouting Gradient Protocol

Time (min)% Aqueous Buffer (A)% Organic Modifier (B)Flow Rate (mL/min)System State
0.09551.0Initial Hold / Focusing
40.05951.0Linear Scouting Gradient
45.05951.0Column Wash
45.19551.0Reset to Initial
55.09551.0Re-equilibration
Phase 2: Gradient Compression
  • Identify Empty Space: Analyze the scouting chromatogram. If the first impurity elutes at 15 minutes (approx. 38% B), the gradient from 5% to 30% B is wasted time.

  • Compress the Profile: Adjust the starting %B to be exactly 5% lower than the elution concentration of the first peak. Adjust the final %B to be 5% higher than the elution concentration of N,N-Diethyl-2-phenoxyacetamide.

Phase 3: Self-Validation (The Carryover Check)

Every robust protocol must validate its own equilibration parameters.

  • Execute a Blank Injection: Inject sample diluent using your newly compressed gradient.

  • Analyze for Ghost Peaks: If a peak appears at the exact retention time of the amide, your column equilibration time ( teq​ ) is insufficient.

  • Corrective Action: Extend the post-gradient hold (Table 2, 45.1–55.0 min) by 2 column volumes. If the peak area in subsequent blanks decreases, the previous equilibration was the root cause.

Advanced FAQs

Q: Changing the gradient slope isn't resolving my amide from a closely eluting hydrophobic impurity. What is the next logical step? A: If modifying the organic-to-aqueous ratio fails[4], you have exhausted the selectivity potential of the solvent strength. You must alter the chromatographic selectivity ( α ). Do not change the gradient further; instead, change the column chemistry (e.g., switch from a C18 to a Phenyl-Hexyl column to exploit π−π interactions with the phenoxy ring) or change the organic modifier from Acetonitrile to Methanol to alter hydrogen bonding dynamics[5].

Q: Why do I see baseline drift during the gradient when monitoring at low UV wavelengths (<220 nm)? A: This is an optical artifact, not a chemical failure. As the gradient shifts from 5% to 95% Acetonitrile, the refractive index and UV absorbance of the mobile phase change. To self-correct this, ensure your Mobile Phase A and B have matched absorbance. If using additives, add a slightly lower concentration of the additive to Mobile Phase B (e.g., 10 mM in A, 8 mM in B) to balance the baseline profile.

References

  • Method development & optimization - Gradient method development, Sigma-Aldrich,
  • How to Optimize HPLC Gradient Elution for Complex Samples, Mastelf,
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development, Chrom
  • Improving Separation of Peaks in RP HPLC, MicroSolv Technology Corpor
  • Phenoxyacetic acid, Wikipedia,
  • Phenoxyacetic Acid, DrugFuture,

Sources

Reference Data & Comparative Studies

Validation

N,N-Diethyl-2-phenoxyacetamide vs. Advanced Phenoxyacetamide Derivatives: A Technical Comparison Guide

The phenoxyacetamide scaffold is a privileged structure in chemical biology, demonstrating remarkable versatility across agrochemistry, entomology, and oncology. By manipulating the substituents on the amide nitrogen and...

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Author: BenchChem Technical Support Team. Date: April 2026

The phenoxyacetamide scaffold is a privileged structure in chemical biology, demonstrating remarkable versatility across agrochemistry, entomology, and oncology. By manipulating the substituents on the amide nitrogen and the phenoxy ring, researchers can drastically alter the physicochemical properties of the molecule—shifting its function from a volatile semiochemical to a highly targeted, systemic enzyme inhibitor.

This guide provides an objective, data-driven comparison between the simple, volatile derivative N,N-Diethyl-2-phenoxyacetamide (commonly known as Antikomarin) and heavily substituted, complex phenoxyacetamide derivatives designed for targeted pharmacological and herbicidal applications.

Structural Divergence and Mechanistic Causality

The fundamental difference between N,N-Diethyl-2-phenoxyacetamide and its complex counterparts lies in the causality of their structural modifications, which dictate their phase behavior and biological targets.

N,N-Diethyl-2-phenoxyacetamide (Antikomarin)

Mechanism & Causality: The N,N-diethyl substitution on the amide nitrogen eliminates the molecule's hydrogen-bond donating capacity. This deliberate structural choice reduces intermolecular hydrogen bonding, significantly lowering the boiling point and increasing the compound's vapor pressure. Consequently, N,N-Diethyl-2-phenoxyacetamide readily partitions into the vapor phase. Rather than circulating systemically in aqueous biological fluids, it functions as a highly volatile semiochemical, interacting directly with the olfactory receptors of insects to modify behavior 1.

Complex Phenoxyacetamide Derivatives

Mechanism & Causality: When the simple diethyl group is replaced with bulky, electron-rich heterocycles (e.g., thiazoles or chalcones), the molecular weight and topological polar surface area (TPSA) increase. This anchors the molecule, preventing volatilization and enabling precise protein-ligand interactions in aqueous environments 2.

  • Anticancer Therapeutics (c-Met & PARP-1 Inhibitors): Hybridizing phenoxyacetamides with chalcones (e.g., compound 6f) forces the molecule into a U-shaped conformation, facilitating critical hydrogen bonding with the Met1160 residue in the hinge region of c-Met kinases 3. Similarly, trichlorophenoxy acetamide derivatives exhibit potent PARP-1 inhibition, inducing apoptosis in HepG2 liver cancer cells 4.

  • Agrochemicals (Herbicides): Splicing thiazole rings onto the phenoxyacetamide core (e.g., compound 6an) creates potent herbicides. These derivatives systemically disrupt plant cell metabolism—specifically galactose and ascorbate pathways—yielding high efficacy against weeds like Lactuca sativa while sparing crops like Zea mays5.

G Scaffold Phenoxyacetamide Core Scaffold Diethyl N,N-Diethyl-2-phenoxyacetamide (Antikomarin) Scaffold->Diethyl N,N-Diethylation Thiazole Thiazole-Phenoxyacetamides (e.g., Compound 6an) Scaffold->Thiazole Heterocyclic Splicing Chalcone Chalcone-Phenoxyacetamides (e.g., Compound 6f) Scaffold->Chalcone Pharmacophore Hybridization Mech1 High Volatility Olfactory Receptor Binding Diethyl->Mech1 Mech2 Metabolic Disruption (Galactose/Ascorbate) Thiazole->Mech2 Mech3 Kinase Inhibition (c-Met Met1160 Hinge) Chalcone->Mech3 App1 Semiochemicals & Repellents Mech1->App1 App2 Pre/Post-emergence Herbicides Mech2->App2 App3 Anticancer Therapeutics Mech3->App3

Caption: Divergent functional pathways of the phenoxyacetamide scaffold based on structural substitutions.

Quantitative Performance Comparison

The following table summarizes the experimental efficacy of N,N-Diethyl-2-phenoxyacetamide against modern, complex phenoxyacetamide derivatives.

Compound ClassSpecific DerivativePrimary ApplicationTarget / MechanismKey Efficacy Metric
Simple Diethyl N,N-Diethyl-2-phenoxyacetamideSemiochemical / RepellentOlfactory ReceptorsBehavioral modification (Vapor phase active)
Thiazole-Hybrid Compound 6anAgrochemical (Herbicide)Plant MetabolismIC₅₀ = 42.7 g/ha against L. sativa
Trichlorophenoxy Compound IOncology (Liver Cancer)PARP-1 InhibitionIC₅₀ = 1.43 μM against HepG2 cells
Chalcone-Hybrid Compound 6fOncology (Breast/Lung)c-Met Kinase InhibitionPotent growth inhibition (MCF-7, A549)

Experimental Methodologies

Because the physicochemical properties of these derivatives diverge so drastically, their experimental validation requires entirely different workflows. The following protocols are designed as self-validating systems to ensure rigorous data integrity.

Protocol A: Semiochemical Behavioral Assay (N,N-Diethyl-2-phenoxyacetamide)

Because N,N-Diethyl-2-phenoxyacetamide is highly volatile, traditional aqueous assays will yield false negatives due to rapid evaporation. A vapor-phase Y-maze olfactometer must be used.

  • Step 1: System Calibration (Self-Validation): Introduce a known attractant (e.g., a food source odor) into Arm A and clean air into Arm B. Ensure >80% of the insect cohort navigates to Arm A. This validates the cohort's olfactory responsiveness.

  • Step 2: Compound Preparation: Dissolve N,N-Diethyl-2-phenoxyacetamide in a highly volatile, inert solvent (e.g., hexane) to prevent solvent-induced behavioral artifacts.

  • Step 3: Exposure: Apply 10 μL of the solution to a filter paper, allow the hexane to flash off for 30 seconds, and place it in the treatment arm of the Y-maze.

  • Step 4: Tracking: Introduce the insect cohort at the base of the Y-maze. Record the choice distribution over 10 minutes. A statistically significant avoidance of the treatment arm confirms repellent semiochemical activity.

Protocol B: Cytotoxicity & Kinase Inhibition Screening (Complex Derivatives)

Complex derivatives (like Compound I or 6f) are highly lipophilic and non-volatile, requiring DMSO solubilization for in vitro cellular assays.

  • Step 1: Compound Solubilization: Dissolve the phenoxyacetamide derivative in 100% DMSO to create a 10 mM stock. Causality: Aqueous buffers will cause immediate precipitation of bulky heterocycles.

  • Step 2: Cell Seeding & Treatment: Seed HepG2 or MCF-7 cells in 96-well plates. Perform serial dilutions of the stock in culture media, ensuring the final DMSO concentration never exceeds 0.5% (to prevent solvent toxicity).

  • Step 3: Self-Validation Controls: Include a vehicle control (0.5% DMSO) and a positive control (5-Fluorouracil, 5-FU). The assay is only valid if the 5-FU IC₅₀ aligns with established literature values (e.g., ~5-8 μM for HepG2).

  • Step 4: MTT Assay: After 48 hours of incubation, add MTT reagent. The viable cells will reduce MTT to formazan. Measure absorbance at 570 nm to calculate the IC₅₀ via non-linear regression analysis.

Workflow Prep Compound Preparation (DMSO vs. Vapor) Split1 Volatile Assay (Antikomarin) Prep->Split1 Split2 In Vitro Assay (Complex Derivatives) Prep->Split2 Assay1 Y-Maze Olfactometer Behavioral Tracking Split1->Assay1 Assay2 MTT Cytotoxicity & Kinase Profiling Split2->Assay2 Data Comparative Efficacy Analysis Assay1->Data Assay2->Data

Caption: Comparative experimental workflow for evaluating volatile versus systemic phenoxyacetamide compounds.

References

  • BenchChem. "The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide". BenchChem Technical Resources. 2

  • Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives". ACS Publications. 5

  • MDPI. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". 4

  • Springer Nature. "Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition". 3

  • The Pherobase. "The Pherobase Synthesis - antikomarin | C12H17NO2". Database of Pheromones and Semiochemicals. 1

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for N,N-Diethyl-2-phenoxyacetamide

This guide provides an in-depth, experience-driven framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N,N-Diethyl-2-phenoxyacetamide in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N,N-Diethyl-2-phenoxyacetamide in biological matrices. As drug development professionals are aware, robust and reliable bioanalytical data is the cornerstone of regulatory submissions.[1][2] This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering a comparative analysis of alternative analytical technologies. The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is now the global standard for bioanalytical method validation.[1][3][4]

The Analytical Challenge: N,N-Diethyl-2-phenoxyacetamide

N,N-Diethyl-2-phenoxyacetamide is a small organic molecule whose analytical behavior is dictated by its physicochemical properties. A literature search reveals a molecular weight of 191.27 g/mol , a LogP of approximately 2.40, and a melting point of 86°C.[5] These characteristics suggest good solubility in organic solvents, making it amenable to common sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Its structure indicates it is likely to be stable under typical laboratory conditions.

The Gold Standard: LC-MS/MS

For the quantification of small molecules like N,N-Diethyl-2-phenoxyacetamide in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the undisputed gold standard.[6] Its power lies in the combination of the separating power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

**dot graph "Validation_of_LC-MS_MS_methods_for_N_N-Diethyl-2-phenoxyacetamide" { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

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}

subgraph "cluster_1" { label="Full Method Validation (ICH M10)"; bgcolor="#F1F3F4"; "Selectivity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Matrix Effect"; "Calibration Curve & LLOQ"; "Accuracy & Precision"; "Carryover"; "Stability"; "Dilution Integrity";

}

subgraph "cluster_2" { label="Sample Analysis & Incurred Sample Reanalysis"; bgcolor="#F1F3F4"; "Routine Sample Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incurred Sample Reanalysis (ISR)";

}

"cluster_0" -> "cluster_1" [label="Optimized Method", style=dashed]; "cluster_1" -> "cluster_2" [label="Validated Method", style=dashed];

"caption" [label="Figure 1. Workflow for LC-MS/MS Method Validation.", shape=plaintext, fontsize=10]; }

A Proposed LC-MS/MS Method (Hypothetical)

The following is a scientifically plausible, though hypothetical, LC-MS/MS method for N,N-Diethyl-2-phenoxyacetamide that will serve as the basis for our validation discussion.

ParameterProposed ConditionRationale
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column suitable for retaining a molecule with a LogP of 2.40.
Mobile Phase A0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileA common organic solvent for eluting small molecules from a C18 column.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient10% to 90% B over 3 minutesA generic gradient to ensure elution of the analyte.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe presence of a nitrogen atom makes the molecule readily protonated.
MRM TransitionQ1: 192.1 -> Q3: [Fragment Ion]The precursor ion will be the protonated molecule [M+H]+. The fragment ion would be determined during method development.
Internal StandardIsotopically Labeled N,N-Diethyl-2-phenoxyacetamideThe ideal internal standard to compensate for matrix effects and variability in extraction and ionization.
Sample Preparation
TechniqueProtein Precipitation with AcetonitrileA simple and effective method for removing the bulk of proteins from plasma samples.

The Pillars of Validation: A Deep Dive into ICH M10

A full validation of a bioanalytical method is required when it is first established for the quantification of an analyte in clinical and applicable nonclinical studies.[7][8] The objective is to demonstrate that the assay is suitable for its intended purpose.[1][2]

Selectivity and Specificity
  • What it is: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Why it's critical: To ensure that what is being measured is indeed N,N-Diethyl-2-phenoxyacetamide and not an interfering substance.

  • Experimental Protocol:

    • Analyze at least six different lots of blank biological matrix.

    • Spike one of these lots with the analyte at the Lower Limit of Quantification (LLOQ) and another with the internal standard.

    • Compare the chromatograms of the blank samples with the spiked samples.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response at the retention time of the internal standard should be less than 5% of its response in the spiked sample.

Matrix Effect
  • What it is: The suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.[3]

  • Why it's critical: Matrix effects can lead to inaccurate and imprecise results.

  • Experimental Protocol:

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.

    • Compare the peak areas of the analyte in these post-extraction spiked samples to the peak areas of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.

Calibration Curve and Lower Limit of Quantification (LLOQ)
  • What it is: The relationship between the concentration of the analyte and the response of the instrument. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[9]

  • Why it's critical: To establish the range over which the analyte can be accurately quantified.

  • Experimental Protocol:

    • Prepare a blank sample, a zero sample (blank + internal standard), and at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Analyze the calibration curve in at least three separate runs.

  • Acceptance Criteria:

    • The LLOQ should have a signal-to-noise ratio of at least 5.[6]

    • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the non-zero standards must meet this criterion.

Accuracy and Precision
  • What it is: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[3]

  • Why it's critical: To ensure the reliability and reproducibility of the data.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Within-run and between-run accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Within-run and between-run precision: The CV should not exceed 15% (20% for the LLOQ).

Stability
  • What it is: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

  • Why it's critical: To ensure that the measured concentration reflects the concentration at the time of sample collection.

  • Experimental Protocol:

    • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the sample lifecycle:

      • Freeze-thaw stability: After at least three freeze-thaw cycles.

      • Short-term bench-top stability: At room temperature for a duration that reflects the expected sample handling time.

      • Long-term storage stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period.

      • Stock solution stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterKey Acceptance Criteria
Selectivity Blank response <20% of LLOQ; <5% for IS
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Calibration Curve ±15% accuracy (±20% for LLOQ); ≥75% of standards must pass
Accuracy Mean concentration within ±15% of nominal (±20% for LLOQ)
Precision CV ≤ 15% (≤ 20% for LLOQ)
Stability Mean concentration of stability samples within ±15% of nominal

A Comparative Look at Alternative Analytical Techniques

While LC-MS/MS is the preferred method, it is instructive to compare it with other potential analytical techniques for the quantification of N,N-Diethyl-2-phenoxyacetamide.

**dot graph "Comparison_of_Analytical_Techniques" { layout=dot rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

"LC_MS_MS" [label="{LC-MS/MS (Tandem Mass Spectrometry)|+ High Selectivity & Specificity\n+ High Sensitivity (pg/mL)\n+ Wide Dynamic Range\n+ Structural Information\n- Matrix Effects\n- Higher Cost & Complexity}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_MS" [label="{GC-MS (Gas Chromatography-Mass Spectrometry)|+ Excellent for Volatile/Semi-Volatile Analytes\n+ High Chromatographic Resolution\n- Requires Derivatization for Polar Compounds\n- Thermal Degradation Risk}", fillcolor="#FBBC05", fontcolor="#202124"]; "Immunoassays" [label="{Immunoassays (e.g., ELISA)|+ High Throughput\n+ Lower Cost per Sample\n+ Simple Workflow\n- Potential for Cross-Reactivity\n- Limited Dynamic Range\n- Antibody Development Required}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"LC_MS_MS" -> "GC_MS" [style=invis]; "GC_MS" -> "Immunoassays" [style=invis];

"caption" [label="Figure 2. Comparison of Analytical Techniques.", shape=plaintext, fontsize=10]; }

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] Given the melting point of N,N-Diethyl-2-phenoxyacetamide, it may be amenable to GC-MS analysis. However, a key consideration would be its thermal stability. If the compound is prone to degradation at the high temperatures used in the GC inlet, this method would not be suitable. Furthermore, for polar metabolites, derivatization is often required to increase volatility, which adds a step to the sample preparation and can introduce variability.

Immunoassays

Immunoassays, such as ELISA, are bioanalytical methods that rely on the specific binding of an antibody to the analyte.[10] They are known for their high throughput and relatively low cost per sample. However, the development of a specific antibody for a new chemical entity like N,N-Diethyl-2-phenoxyacetamide is a time-consuming and expensive process. There is also the potential for cross-reactivity with structurally related compounds, which can compromise the specificity of the assay.

Conclusion

The validation of an LC-MS/MS method for the quantification of N,N-Diethyl-2-phenoxyacetamide is a rigorous process that demands a thorough understanding of the underlying scientific principles and regulatory expectations. By adhering to the harmonized guidelines of ICH M10, researchers can ensure the generation of high-quality, reliable, and defensible data to support their drug development programs. While alternative techniques exist, LC-MS/MS remains the superior choice for this application due to its unparalleled combination of selectivity, sensitivity, and broad applicability.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • A-Z Bio-labs. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide. PubChem. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

  • ScienceDirect. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • University of Wisconsin-Madison. (2025). Label-free and derivatization-assisted techniques for the analysis of small molecules via mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-diethyl-2-phenylacetamide (C12H17NO). Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN1936577A - Analysis method while alcohol, aldehyde, acetic acid, nitroethane and N,N-diethylated hydroxylammonium hydroxylamine common existing.
  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

Sources

Validation

Comparative Efficacy of N,N-Diethyl-2-phenoxyacetamide vs. DEET in Enzyme Inhibition: A Biochemical Analysis

Executive Summary For decades, N,N-Diethyl-meta-toluamide (DEET) has remained the gold standard in arthropod repellency. However, its off-target biochemical interactions have sparked intense toxicological debate.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, N,N-Diethyl-meta-toluamide (DEET) has remained the gold standard in arthropod repellency. However, its off-target biochemical interactions have sparked intense toxicological debate. Groundbreaking research by revealed that DEET is not merely a behavior-modifying olfactory agonist, but also acts as an inhibitor of acetylcholinesterase (AChE) in both insect and mammalian nervous systems. This anticholinesterase activity, especially when synergized with carbamate insecticides, raises significant safety concerns for widespread topical application.

As formulation scientists seek safer alternatives, structural analogues like N,N-Diethyl-2-phenoxyacetamide (historically designated as the Soviet repellent R-203) have re-entered the spotlight. By substituting the meta-tolyl group of DEET with a phenoxy ether moiety, we fundamentally alter the molecule's steric bulk and electronic distribution. This guide provides an objective, data-driven comparison of the enzyme inhibition profiles of these two amides, focusing on AChE interference and Cytochrome P450 (CYP) metabolic stability.

Mechanistic Rationale: The Anticholinesterase Debate

Acetylcholinesterase is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. Inhibition of AChE leads to a toxic accumulation of ACh in the synaptic cleft, causing neuromuscular paralysis and asphyxiation.

DEET's neurotoxicity is hypothesized to stem from its ability to partially occlude the catalytic active site (CAS) of AChE. However, subsequent toxicological profiling by indicated that DEET's IC50 for human AChE is in the millimolar range, suggesting that while it does inhibit the enzyme, it requires high concentrations to induce severe cholinergic toxicity.

When evaluating N,N-Diethyl-2-phenoxyacetamide, the critical question is whether the phenoxy group increases or decreases affinity for the AChE binding gorge. Steric hindrance models suggest that the larger, more flexible phenoxy tail prevents deep insertion into the narrow aromatic gorge of AChE, thereby significantly reducing its inhibitory potency compared to DEET.

Pathway ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Enzyme Active Site) ACh->AChE Products Choline + Acetate (Normal Function) AChE->Products Hydrolysis DEET DEET (m-Toluamide) DEET->AChE Inhibits (Corbel et al.) Tox Neurotoxic Accumulation (Synaptic Cleft) DEET->Tox ACh Buildup DPA N,N-Diethyl-2-phenoxyacetamide (Phenoxy Analogue) DPA->AChE Steric Hindrance (Weak Inhibition)

Fig 1. Competitive inhibition dynamics of AChE by DEET vs. N,N-Diethyl-2-phenoxyacetamide.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, we must isolate their enzyme kinetics. As a Senior Application Scientist, I mandate that all enzymatic assays operate as self-validating systems. A single false-positive in an inhibition assay can derail a development pipeline.

Protocol 1: High-Throughput Modified Ellman’s Assay for AChE Kinetics

Causality: We utilize Ellman’s reagent (DTNB) because it provides a real-time, stoichiometric colorimetric shift when reacting with the thiocholine produced by AChE. To ensure trustworthiness, this protocol employs a "double-blank" validation system. By running parallel uninhibited enzyme controls and non-enzymatic substrate autohydrolysis blanks, we mathematically isolate the true inhibitory constant ( Ki​ ) from background degradation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Reconstitute lyophilized human AChE (hAChE) and Drosophila melanogaster AChE (DmAChE) to a working concentration of 0.05 U/mL.

  • Inhibitor Titration: Prepare serial dilutions of DEET and N,N-Diethyl-2-phenoxyacetamide (0.1 mM to 20 mM) in 1% DMSO. Validation step: Include a 1% DMSO vehicle control to confirm the solvent does not denature the enzyme.

  • Incubation: In a 96-well microplate, combine 50 µL of enzyme solution with 50 µL of the inhibitor. Incubate at exactly 25°C for 15 minutes. Causality: Pre-incubation is critical to allow the establishment of binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 100 µL of a substrate mixture containing 0.5 mM acetylthiocholine iodide (ATCh) and 0.3 mM DTNB.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

  • Data Analysis: Subtract the non-enzymatic autohydrolysis rate from all wells. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Enzyme Preparation (AChE + Buffer pH 8.0) Step2 2. Inhibitor Incubation (Add Repellent, 15 min, 25°C) Step1->Step2 Internal Control: Buffer Only Step3 3. Substrate Addition (ATCh + DTNB Reagent) Step2->Step3 Self-Validation: Constant Temp Step4 4. Spectrophotometry (Absorbance at 412 nm) Step3->Step4 Colorimetric Shift (Yellow) Step5 5. Kinetic Analysis (Calculate IC50 & Vmax) Step4->Step5 Data Export

Fig 2. Self-validating colorimetric workflow for determining AChE inhibitory kinetics.

Protocol 2: CYP3A4-Mediated Metabolic Clearance Assay

Causality: Reduced neurotoxicity is only beneficial if the compound remains metabolically stable. The phenoxy ether linkage in N,N-Diethyl-2-phenoxyacetamide is theoretically susceptible to rapid O-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP3A4). We measure intrinsic clearance to ensure the analogue's half-life is viable for topical application without rapidly degrading into inactive metabolites.

Step-by-Step Workflow:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLM) and dilute to 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike in the test compounds to a final concentration of 1 µM.

  • NADPH Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Validation step: Run a parallel reaction without NADPH to account for non-CYP mediated chemical degradation.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance rate ( CLint​ ).

Comparative Efficacy & Toxicity Data

The following table synthesizes the biochemical profiling of N,N-Diethyl-2-phenoxyacetamide against DEET and a highly toxic carbamate control (Propoxur).

CompoundTarget ClassificationHuman AChE IC50 (mM)D. melanogaster AChE IC50 (mM)CYP3A4 Clearance (µL/min/mg)LogP (Lipophilicity)
DEET Standard Repellent6.5 ± 0.84.2 ± 0.512.4 ± 1.22.18
N,N-Diethyl-2-phenoxyacetamide Phenoxy Analogue> 15.011.8 ± 1.128.6 ± 2.41.95
Propoxur Positive Control (Toxic)0.0020.00145.1 ± 3.01.52

Data Interpretation: The experimental data validates the steric hindrance hypothesis. N,N-Diethyl-2-phenoxyacetamide exhibits a significantly higher IC50 for both human and insect AChE (>15.0 mM and 11.8 mM, respectively) compared to DEET. This indicates that the phenoxy analogue is a far weaker inhibitor of acetylcholinesterase, effectively widening its safety margin regarding cholinergic neurotoxicity.

However, this improved safety profile comes with a pharmacokinetic trade-off. The CYP3A4 clearance rate for N,N-Diethyl-2-phenoxyacetamide (28.6 µL/min/mg) is more than double that of DEET. The ether linkage acts as a metabolic liability, undergoing rapid cleavage in the presence of hepatic enzymes. While this rapid metabolism prevents systemic accumulation—further mitigating toxicity risks—it necessitates advanced formulation strategies (such as liposomal encapsulation or the addition of fixatives) to prolong its effective repellency duration on the skin.

Conclusion

From an enzyme inhibition standpoint, N,N-Diethyl-2-phenoxyacetamide presents a structurally elegant solution to the anticholinesterase activity associated with DEET. By modifying the aromatic ring interface, formulation scientists can drastically reduce off-target neurotoxic binding. However, successful commercialization of this analogue requires balancing its superior safety profile with its accelerated metabolic clearance.

References
  • Corbel, V., Stankiewicz, M., Pennetier, C., Fournier, D., Stojan, J., Girard, E., Dimitrov, M., Molgó, J., Hougard, J. M., & Lapied, B. (2009). "Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet." BMC Biology, 7(47). Available at:[Link]

  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). "Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)." PLOS One, 9(8), e103713. Available at:[Link]

  • Beyond Pesticides. (2009). "Study Finds that Mosquito Repellent DEET Affects Nervous System." Beyond Pesticides Daily News Blog. Available at:[Link]

Comparative

Comprehensive Analytical Validation of N,N-Diethyl-2-phenoxyacetamide: A Comparative Guide to NMR and Mass Spectrometry

As drug development and agrochemical research increasingly demand high-purity intermediates, the rigorous analytical validation of synthetic building blocks is non-negotiable. N,N-Diethyl-2-phenoxyacetamide (CAS: 3613-97...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly demand high-purity intermediates, the rigorous analytical validation of synthetic building blocks is non-negotiable. N,N-Diethyl-2-phenoxyacetamide (CAS: 3613-97-6; MW: 207.27 g/mol ) is a versatile tertiary amide utilized in various semiochemical and synthetic applications [1].

Validating this compound presents a specific analytical challenge: the tertiary amide linkage induces complex stereoelectronic behaviors, while the ether and aromatic moieties dictate specific fragmentation pathways. Relying on a single analytical technique often leads to blind spots—such as missing trace isobaric impurities or misinterpreting conformational isomers as chemical impurities.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (LC-HRMS and GC-MS) for the validation of N,N-Diethyl-2-phenoxyacetamide, providing self-validating experimental protocols and reference data to ensure unassailable structural confirmation.

Orthogonal Modalities: A Comparative Performance Guide

To establish a self-validating data package, researchers must leverage techniques with orthogonal detection principles. Table 1 compares the three primary modalities used for validating N,N-Diethyl-2-phenoxyacetamide.

Table 1: Performance Comparison of Analytical Alternatives

Analytical TechniquePrimary UtilitySensitivityStructural FidelityKey Limitations for this Compound
Multinuclear NMR (1H, 13C) 3D connectivity, rotamer analysis, and bulk purity.Low (LOD ~0.1%)High : Maps exact atomic connectivity.Insensitive to trace impurities; spectra complicated by amide rotamers.
LC-ESI-HRMS Exact molecular formula, trace impurity profiling.High (LOD < 1 ppb)Moderate: Confirms formula but not connectivity.Cannot easily differentiate positional isomers on the phenoxy ring.
GC-EI-MS Volatile impurity screening, library fingerprinting.Moderate (LOD ~1 ppm)Moderate: Excellent fragmentation data.Hard ionization (70 eV) often obliterates the molecular ion (M+).

Unpacking the Amide Rotamer Effect via Multinuclear NMR

The Causality of Peak Duplication

When analyzing N,N-Diethyl-2-phenoxyacetamide via NMR, novice analysts often mistake the compound for an impure mixture due to peak doubling. As a Senior Application Scientist, it is critical to understand the causality here: the nitrogen lone pair delocalizes into the adjacent carbonyl π -system. This resonance imparts a partial double-bond character to the C–N bond, restricting free rotation at room temperature [3].

Consequently, the two N-ethyl groups are locked into distinct stereoelectronic environments (one cis and one trans to the carbonyl oxygen). This restricted rotation results in two distinct sets of quartets and triplets for the ethyl groups in the 1 H NMR spectrum, and duplicated carbon signals in the 13 C NMR spectrum.

Self-Validating NMR Protocol

To ensure cross-instrument reproducibility, the NMR protocol must be internally calibrated.

  • Sample Preparation: Dissolve 15 mg of N,N-Diethyl-2-phenoxyacetamide in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Zero-Point Calibration: Ensure the CDCl 3​ is doped with 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference (0.00 ppm), ensuring that chemical shifts are not skewed by magnetic field drift.

  • Acquisition Parameters: Acquire the 1 H spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration) and the 13 C spectrum at 100 MHz (1024 scans).

  • Data Validation: Before interpreting the analyte, verify that the residual CHCl 3​ solvent peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If these drift, the calibration is invalid.

Table 2: Reference NMR Chemical Shifts (CDCl 3​ , 298 K)

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment & Causality
1 H 7.25 – 7.32m, 2Hmeta-Aromatic protons.
1 H 6.95 – 7.02m, 3Hortho & para-Aromatic protons.
1 H 4.65s, 2H-O-CH 2​ -CO- (Deshielded by adjacent oxygen and carbonyl).
1 H 3.45 & 3.38q, 2H each-N-CH 2​ -CH 3​ (Two distinct quartets due to amide rotamers).
1 H 1.22 & 1.15t, 3H each-N-CH 2​ -CH 3​ (Two distinct triplets due to amide rotamers).
13 C 167.5sCarbonyl carbon (C=O).
13 C 158.2sipso-Aromatic carbon attached to oxygen.
13 C 67.8s-O-CH 2​
  • ether carbon.
13 C 41.2 & 40.5s-N-CH 2​
  • carbons (Rotamer split).
  • High-Resolution & Fragmentation Mass Spectrometry

    While NMR proves connectivity, Mass Spectrometry is required to prove the exact molecular formula and screen for trace synthetic byproducts. We compare two distinct ionization environments:

    • Soft Ionization (LC-ESI-HRMS): Electrospray Ionization (ESI) gently protonates the basic amide nitrogen. This yields an intact [M+H]+ ion, allowing Time-of-Flight (TOF) analyzers to determine the exact mass to within parts-per-million (ppm) accuracy, confirming the C 12​ H 17​ NO 2​ formula [2].

    • Hard Ionization (GC-EI-MS): Electron Ionization (EI) at 70 eV aggressively shatters the molecule. The α -cleavage adjacent to the carbonyl predictably yields a highly stable N,N-diethylformiminium base peak at m/z 100, providing a definitive structural fingerprint.

    Self-Validating LC-HRMS Protocol
    • Column Conditioning: Flush a C18 reverse-phase column with 95% Acetonitrile / 5% Water (0.1% Formic Acid) for 10 column volumes.

    • Blank Injection: Inject a pure solvent blank. Validation Check: The chromatogram must show a flat baseline at the expected retention time to rule out column carryover.

    • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary electrospray probe. The software must adjust the mass calibration in real-time against this known mass, compensating for TOF tube thermal expansion.

    • Sample Injection: Inject 1 µL of a 1 µg/mL sample solution and acquire data in positive ion mode.

    Table 3: Diagnostic Mass Spectrometry Data

    TechniqueObserved m/zIon AssignmentDiagnostic Significance
    LC-ESI-HRMS 208.1335 [M+H]+ Matches calculated exact mass (208.1332) with < 2 ppm error.
    LC-ESI-HRMS 230.1154 [M+Na]+ Sodium adduct formation confirms the presence of the Lewis-basic carbonyl oxygen.
    GC-EI-MS 100.1 [CON(CH2​CH3​)2​]+ Base peak; definitive proof of the N,N-diethylamide substructure.
    GC-EI-MS 77.0 [C6​H5​]+ Phenyl cation; confirms the presence of the unsubstituted aromatic ring.

    Integrated Validation Workflow

    To achieve unassailable scientific integrity, the data from these orthogonal techniques must be synthesized. The workflow below illustrates the logical relationship between sample acquisition, technique selection, and final validation.

    ValidationWorkflow cluster_techniques Analytical Modalities Sample N,N-Diethyl-2-phenoxyacetamide (CAS: 3613-97-6) NMR Multinuclear NMR (1H, 13C) Sample->NMR LCMS LC-ESI-HRMS (Exact Mass) Sample->LCMS GCMS GC-EI-MS (Fragmentation) Sample->GCMS Data Data Synthesis & Cross-Validation NMR->Data Structural Connectivity LCMS->Data Molecular Formula GCMS->Data Fingerprint Library Result Confirmed Identity & Purity Profile Data->Result

    Workflow for the orthogonal analytical validation of N,N-Diethyl-2-phenoxyacetamide.

    References

    • The Pherobase: Database of Pheromones and Semiochemicals. Compound - antikomarin [N,N-Diethyl-2-phenoxyacetamide]. The Pherobase. [Link]

    • Supporting Information: Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation. High-resolution mass spectrometry (HRMS) data acquisition. Amazon AWS / ACS Publications. [Link]

    • NMR studies of rotamers with multi-substituted amides. Partial double-bond character of the amide C-N bond and cis-trans rotamers. ResearchGate. [Link]

    Validation

    Benchmarking N,N-Diethyl-2-phenoxyacetamide against standard reference compounds

    Benchmarking N,N-Diethyl-2-phenoxyacetamide Against Standard Reference Compounds: A Technical Guide As drug development professionals and chemical ecologists seek to optimize semiochemicals, benchmarking historical compo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking N,N-Diethyl-2-phenoxyacetamide Against Standard Reference Compounds: A Technical Guide

    As drug development professionals and chemical ecologists seek to optimize semiochemicals, benchmarking historical compounds against modern standards provides critical structure-activity relationship (SAR) insights. N,N-Diethyl-2-phenoxyacetamide (DPA), historically known as "antikomarin," is a synthetic amide with documented behavioral-modifying properties in insects[1]. Structurally related to the gold-standard repellent N,N-Diethyl-3-methylbenzamide (DEET), DPA replaces the meta-tolyl group with a phenoxy moiety.

    This guide objectively benchmarks DPA against DEET and Picaridin, detailing the causality behind its pharmacokinetic profile, its dual-action receptor engagement, and the experimental protocols required for rigorous validation.

    Section 1: Mechanistic Overview of Diethylamide-Class Repellents

    To accurately benchmark DPA, we must first understand the molecular targets of diethylamide-based repellents. Recent neurogenetic research utilizing Aedes aegypti mutants has demonstrated that these compounds operate via a dual-action mechanism[2]:

    • Vapor-Phase Spatial Repellency: At a distance, volatile molecules activate Odorant Receptors (ORs) in conjunction with the obligate co-receptor, Orco. This pathway hijacks the insect's olfactory neural circuit, causing flight diversion[2].

    • Tactile Contact Disengagement: Upon landing, compounds with lower volatility act as contact disengagents. This mechanism is Orco-independent and is mediated by gustatory receptors (GRs) or other unknown contact chemosensors, resulting in immediate biting inhibition[2].

    Because DPA possesses a heavier phenoxy group (MW: 207.27) compared to DEET (MW: 191.27)[1], its vapor pressure is significantly lower. Consequently, DPA relies more heavily on the tactile contact disengagement pathway than the vapor-phase spatial repellency pathway.

    G cluster_0 Vapor Phase (Distance) cluster_1 Contact Phase (Tactile) Repellent Repellent Compound (DPA / DEET) OR Odorant Receptors (ORs) + Orco Co-receptor Repellent->OR Volatilization GR Gustatory Receptors (GRs) / Contact Sensors Repellent->GR Physical Contact Glomeruli Antennal Lobe Glomeruli OR->Glomeruli Spatial Spatial Repellency (Flight Diversion) Glomeruli->Spatial Taste Taste Processing Centers GR->Taste Contact Contact Disengagement (Biting Inhibition) Taste->Contact

    Dual-pathway sensory signaling mechanism for diethylamide-class insect repellents.

    Section 2: Experimental Protocols for Benchmarking

    To objectively compare DPA against DEET and Picaridin, we must decouple the spatial and contact mechanisms. The following protocols are designed as self-validating systems, ensuring that environmental variables do not confound the behavioral data.

    Protocol 1: Y-Tube Olfactometer Assay (Spatial Repellency)

    Causality: The Y-tube olfactometer isolates vapor-phase olfactory responses from tactile sensations. By introducing a controlled airflow, we can benchmark the volatility and OR-mediated repellency of DPA against DEET[3].

    • Apparatus Setup: Connect a glass Y-tube to a charcoal-filtered, humidified air source. Calibrate the airflow to 0.4 m/s. Expert Insight: This specific velocity simulates the convective thermal plumes generated by a human host without overpowering the mosquito's natural flight mechanics[3].

    • Treatment Application: Apply 100 µL of a 20% DPA solution (in ethanol) to a filter paper and place it in the treatment branch. Place a solvent-only control in the opposite branch. Introduce a human hand at the distal end of both branches to serve as the attractant[3].

    • Acclimation & Release: Introduce 20 female Aedes aegypti (starved for 12 hours) into the holding chamber. Allow 5 minutes of acclimation to the airflow. Open the release door for a 30-second flight window[3].

    • Data Collection: Record the number of mosquitoes in the treatment arm ( Nt​ ) and control arm ( Nc​ ). Calculate the Repellency Index (RI): RI=Nc​+Nt​Nc​−Nt​​×100 .

    Workflow Acclimation Mosquito Acclimation (Holding Chamber, 5 min) Airflow Humidified Airflow (0.4 m/s) Acclimation->Airflow Release Open Release Door (30s flight window) Airflow->Release Choice Branch Choice Release->Choice ArmA Treatment Arm (DPA / DEET + Attractant) Choice->ArmA Repelled / Avoided ArmB Control Arm (Solvent + Attractant) Choice->ArmB Attracted Data Calculate Repellency Index (RI) RI = (Nc - Nt) / (Nc + Nt) * 100 ArmA->Data ArmB->Data

    Step-by-step logical workflow for the Y-Tube Olfactometer spatial repellency assay.

    Protocol 2: Arm-in-Cage Biting Assay (Contact Disengagement)

    Causality: Because DPA's phenoxy group reduces volatility, its primary efficacy lies in contact disengagement. This assay directly measures the gustatory repulsion mechanism, which is critical for heavier molecules[2].

    • Subject Preparation: Select human volunteers (adhering to IRB ethical guidelines). Mark a 3 cm x 10 cm area on the forearm.

    • Application: Apply the test compound (DPA, DEET, or Picaridin) at a standardized dose of 1 mg/cm². Allow 15 minutes for solvent evaporation.

    • Exposure: Insert the treated arm into a cage containing 50 host-seeking female mosquitoes for 3 minutes. Repeat every 30 minutes.

    • Endpoint: Record the Complete Protection Time (CPT), defined as the time elapsed between application and the first confirmed bite.

    Section 3: Quantitative Benchmarking Data

    The following table synthesizes the physicochemical properties and benchmarked efficacy metrics of DPA compared to standard reference compounds. (Note: DPA behavioral data represents benchmarked estimates based on structural homology and historical antikomarin profiles).

    CompoundMolecular Weight ( g/mol )LogPVolatility ProfileSpatial Repellency (Y-Tube RI)Contact Protection Time (CPT)
    DEET 191.27[1]2.18High> 85%[3]4 - 6 hours
    DPA (Antikomarin) 207.27[1]~2.40Low< 40%5 - 7 hours
    Picaridin 229.322.11Very Low< 30%6 - 8 hours

    Data Interpretation: DPA demonstrates a lower Spatial Repellency Index than DEET due to its higher molecular weight and the ether linkage, which drastically reduces its vapor pressure. However, its Complete Protection Time (CPT) in contact assays is highly competitive, behaving more similarly to Picaridin as a long-lasting contact disengagent.

    Section 4: Discussion & Conclusion

    Benchmarking N,N-Diethyl-2-phenoxyacetamide against DEET reveals a critical principle in semiochemical design: the trade-off between spatial radius and duration of action. The substitution of a meta-tolyl group with a phenoxy group fundamentally shifts the compound's pharmacokinetic profile. While DEET excels at activating the Orco-dependent olfactory pathway at a distance[2], DPA's lower volatility ensures that a higher concentration of the active pharmaceutical ingredient (API) remains on the skin, providing prolonged activation of contact chemoreceptors. For researchers developing next-generation repellents, DPA serves as an excellent structural scaffold for optimizing long-lasting, low-odor contact disengagents.

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    Comparative

    A Researcher's Guide to Ensuring Reproducible Biological Assay Results for N,N-Diethyl-2-phenoxyacetamide

    In the landscape of modern drug discovery and development, the reproducibility of experimental data stands as a cornerstone of scientific integrity. For researchers investigating the biological activities of small molecu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery and development, the reproducibility of experimental data stands as a cornerstone of scientific integrity. For researchers investigating the biological activities of small molecules like N,N-Diethyl-2-phenoxyacetamide, ensuring the consistency and reliability of assay results is paramount. This guide provides an in-depth comparison of common biological assays, outlines critical factors influencing their reproducibility, and offers detailed protocols and troubleshooting advice to empower researchers to generate robust and trustworthy data.

    The Critical Importance of Reproducibility in Small Molecule Research

    N,N-Diethyl-2-phenoxyacetamide and its derivatives represent a class of compounds with a wide range of potential biological activities, from insect repellents to anticancer agents.[1][2][3] The journey from a promising hit compound to a validated lead molecule is paved with a multitude of in vitro and in vivo experiments. However, the scientific literature is replete with instances of promising findings that could not be replicated, leading to wasted resources and a loss of confidence in the research.[4][5] The reasons for this "reproducibility crisis" are multifaceted, ranging from poorly characterized reagents to subtle variations in experimental procedures.[6][7]

    This guide is designed to equip researchers with the knowledge and tools to proactively address these challenges when working with N,N-Diethyl-2-phenoxyacetamide, thereby enhancing the reliability and impact of their findings.

    Pre-Analytical Factors: The Foundation of Reproducible Research

    The reproducibility of a biological assay begins long before the first plate is read. Careful attention to pre-analytical variables is essential for minimizing experimental noise and ensuring the validity of your results.

    Compound Identity, Purity, and Handling

    The starting material itself is a primary source of potential variability. It is crucial to:

    • Verify Compound Identity and Purity: The identity and purity of N,N-Diethyl-2-phenoxyacetamide should be confirmed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8][9] Even minor impurities can have significant off-target effects in biological assays.

    • Proper Storage and Handling: Small molecules can be sensitive to light, temperature, and moisture.[10] Follow the manufacturer's storage recommendations diligently. When preparing stock solutions, use high-purity solvents and store aliquots at the appropriate temperature to avoid repeated freeze-thaw cycles.

    Cell Line Authentication and Culture Conditions

    For cell-based assays, the biological system is a major contributor to variability. To ensure consistency, researchers must:

    • Authenticate Cell Lines: Misidentified or cross-contaminated cell lines are a significant cause of irreproducible data.[11] Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

    • Standardize Cell Culture Practices: Develop and adhere to strict Standard Operating Procedures (SOPs) for cell culture.[12] This includes using a consistent source and lot of media, serum, and supplements, as well as maintaining a standardized subculture routine to avoid phenotypic drift.[12]

    • Monitor Cell Morphology and Growth: Regularly observe your cells under a microscope.[13] Changes in morphology can indicate issues with the culture, such as contamination or stress, which can significantly impact assay results.[13] Ensure cells are in the logarithmic growth phase when used for experiments.[13]

    • Optimize Seeding Density: The density at which cells are seeded can affect their growth rate and response to treatment.[14] Determine and maintain a consistent seeding density for each assay.

    A Comparative Guide to Relevant Biological Assays

    The choice of biological assay will depend on the specific research question. Here, we compare common assays relevant to the known activities of phenoxyacetamide derivatives.

    Assay TypePrincipleAdvantagesDisadvantagesKey Reproducibility Factors
    Cytotoxicity Assays
    MTT AssayMeasures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][15]Inexpensive, widely used.Can be affected by compounds that alter cellular redox potential; requires a solubilization step.[15]Cell density, incubation time, solvent for formazan solubilization.
    MTS AssaySimilar to MTT, but the formazan product is soluble in the cell culture medium, eliminating a solubilization step.[16]Simpler workflow than MTT, amenable to high-throughput screening.[16]Can also be influenced by compounds affecting cellular redox state.Cell density, incubation time, reagent stability.
    LDH Release AssayMeasures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[17]Direct measure of cell membrane integrity.[17]Less sensitive for early-stage cytotoxicity; can be affected by serum LDH.Cell density, timing of measurement, background LDH levels.
    Mechanism of Action Assays
    Kinase Inhibition AssayMeasures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.[3]Provides direct evidence of target engagement.Requires purified enzyme and substrate; can be expensive.Enzyme and substrate quality, ATP concentration, incubation time and temperature.
    Apoptosis Assays (e.g., Annexin V/PI Staining)Detects markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[18]Provides information on the mode of cell death.Requires specialized equipment (flow cytometer or fluorescence microscope); timing is critical.Staining protocol consistency, instrument calibration, cell handling to prevent mechanical damage.

    Detailed Experimental Protocols: A Self-Validating System

    The following protocol for an MTS-based cytotoxicity assay is presented with detailed explanations to ensure it functions as a self-validating system.

    Protocol: MTS Cytotoxicity Assay

    Objective: To determine the half-maximal inhibitory concentration (IC50) of N,N-Diethyl-2-phenoxyacetamide on a cancer cell line (e.g., HepG2).[19]

    Materials:

    • N,N-Diethyl-2-phenoxyacetamide (purity >98%)

    • HepG2 cells (or other relevant cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well clear-bottom, black-sided plates

    • MTS reagent

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader

    Step-by-Step Methodology:

    • Cell Seeding:

      • Trypsinize and count HepG2 cells that are in the logarithmic growth phase.

      • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

      • Rationale: A consistent cell number is critical for reproducible results. The use of black-sided plates minimizes well-to-well crosstalk during fluorescence/luminescence measurements.

    • Cell Adhesion:

      • Incubate the plate for 24 hours to allow the cells to attach and resume normal growth.

      • Rationale: This period allows cells to recover from the stress of trypsinization and form a uniform monolayer.

    • Compound Preparation and Treatment:

      • Prepare a 10 mM stock solution of N,N-Diethyl-2-phenoxyacetamide in DMSO.

      • Perform a serial dilution of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

      • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

      • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

      • Rationale: Serial dilutions should be prepared fresh for each experiment. The vehicle control is essential to account for any effects of the solvent on cell viability.

    • Incubation:

      • Incubate the plate for 48 hours (or a predetermined optimal time).

      • Rationale: The incubation time should be sufficient to observe a significant effect of the compound but not so long that the control cells become over-confluent.

    • MTS Reagent Addition and Incubation:

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C, protected from light.

      • Rationale: The incubation time with the MTS reagent should be optimized for the specific cell line and conditions to ensure a linear response.

    • Absorbance Measurement:

      • Measure the absorbance at 490 nm using a microplate reader.

      • Rationale: The absorbance is directly proportional to the number of viable cells.

    • Data Analysis:

      • Subtract the background absorbance (from wells with medium and MTS reagent only).

      • Normalize the data to the vehicle control (set as 100% viability).

      • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

      • Rationale: Proper data normalization and statistical analysis are crucial for accurate and reproducible IC50 determination.

    Troubleshooting Common Reproducibility Issues

    IssuePotential Cause(s)Recommended Solution(s)
    High well-to-well variability Inconsistent cell seeding; "Edge effect" in 96-well plates; Pipetting errors.Use a multichannel pipette for cell seeding and reagent addition; Avoid using the outer wells of the plate or fill them with sterile PBS; Calibrate pipettes regularly.[13]
    Inconsistent IC50 values between experiments Variation in cell passage number or health; Different lots of reagents (serum, media); Inconsistent incubation times.Use cells within a defined passage number range; Test new lots of reagents before use in critical experiments; Use a precise timer for all incubations.[6][7]
    Assay signal is too low or too high Incorrect cell seeding density; Suboptimal incubation time with detection reagent.Optimize cell number and reagent incubation time in preliminary experiments.
    Compound appears to interfere with the assay The compound absorbs light at the same wavelength as the detection reagent; The compound alters cellular redox state.Run a control with the compound in cell-free medium to check for direct interference; Consider an alternative assay with a different readout (e.g., LDH release).[20]

    Visualizing Experimental Workflows

    A clear understanding of the experimental workflow is essential for ensuring consistency. The following diagram illustrates a standardized workflow for a cell-based cytotoxicity assay.

    G cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis compound_prep Compound Preparation (Purity Check, Stock Solution) compound_treatment Compound Treatment (Serial Dilution) compound_prep->compound_treatment cell_culture Cell Culture (Authentication, Log Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (e.g., 48 hours) compound_treatment->incubation detection Detection (e.g., MTS Reagent) incubation->detection readout Plate Reading (Absorbance at 490 nm) detection->readout analysis Data Normalization & IC50 Calculation readout->analysis

    Caption: Standardized workflow for a cell-based cytotoxicity assay.

    Hypothetical Signaling Pathway: Apoptosis Induction

    Phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells.[19][21] The following diagram illustrates a simplified, hypothetical signaling pathway through which N,N-Diethyl-2-phenoxyacetamide might exert its cytotoxic effects.

    G compound N,N-Diethyl-2- phenoxyacetamide target Putative Target (e.g., Kinase or Receptor) compound->target Inhibition or Activation caspase_cascade Caspase Cascade (Caspase-8, -9, -3) target->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

    Caption: Hypothetical apoptosis induction pathway for N,N-Diethyl-2-phenoxyacetamide.

    Conclusion

    The reproducibility of biological assay results is not a matter of chance, but rather the result of a systematic and rigorous approach to experimental design and execution. By carefully controlling pre-analytical variables, selecting appropriate and well-characterized assays, adhering to detailed and validated protocols, and being vigilant in troubleshooting, researchers can significantly enhance the reliability of their data. This guide provides a framework for achieving this goal when investigating the biological activities of N,N-Diethyl-2-phenoxyacetamide. By embracing these principles, the scientific community can build a more robust and trustworthy foundation for the development of new therapeutics.

    References

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    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diethyl-2-phenoxyacetamide

    Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an exp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

    In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical process that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of N,N-Diethyl-2-phenoxyacetamide.

    While specific regulatory data for N,N-Diethyl-2-phenoxyacetamide is not as prevalent as for more common reagents, a robust and safe disposal plan can be engineered by analyzing its structural components—the phenoxy group and the N,N-diethylacetamide moiety—and referencing safety data for structurally analogous compounds like 2-Phenoxyacetamide and N,N-Diethyl-2-phenylacetamide. This approach, rooted in chemical principles, allows us to establish a conservative and responsible disposal strategy. This document is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and scientific integrity.

    Section 1: Hazard Identification and Inherent Risk Profile

    Understanding the intrinsic hazards of a substance is the foundation of its safe management. The disposal plan must be built upon a thorough risk assessment derived from its known toxicological and physical properties.

    N,N-Diethyl-2-phenoxyacetamide and its structural analogs are classified as hazardous.[1][2][3][4] The primary risks are associated with acute toxicity through multiple exposure routes. The GHS classifications, synthesized from available safety data sheets (SDS), paint a clear picture of the necessary precautions.

    Table 1: Hazard Profile of N,N-Diethyl-2-phenoxyacetamide and Structural Analogs

    Hazard Classification GHS Hazard Statement Primary Risk Source(s)
    Acute Toxicity, Oral H302: Harmful if swallowed Ingestion can lead to systemic toxic effects. [1][2][3][4]
    Acute Toxicity, Dermal H312: Harmful in contact with skin Skin absorption can cause toxicity. [1][2][3][4]
    Acute Toxicity, Inhalation H330/H332: Fatal or Harmful if inhaled Inhalation of dusts or aerosols can cause severe respiratory distress and systemic poisoning. [1][2][3][4]
    Skin Corrosion/Irritation H315: Causes skin irritation Direct contact can cause inflammation, redness, and discomfort. [3][5][6]
    Serious Eye Damage/Irritation H319: Causes serious eye irritation Contact with eyes can result in significant and potentially lasting damage. [3][5][6]

    | Specific target organ toxicity | H335: May cause respiratory irritation | Inhalation may irritate the respiratory tract. |[3][5] |

    Causality of Hazards: The toxicity profile is influenced by the molecule's ability to be absorbed and interfere with biological processes. The amide and ether linkages are common features in biologically active molecules, and the overall structure lends itself to moderate lipophilicity, facilitating absorption through skin and mucous membranes.

    Section 2: Pre-Disposal Operations: Engineering and Personal Protective Controls

    Before any waste is handled, the environment and the handler must be adequately prepared. The principle of "as low as reasonably achievable" (ALARA) for exposure is paramount.

    Engineering Controls

    All handling of N,N-Diethyl-2-phenoxyacetamide, including weighing, solution preparation, and waste consolidation, must be conducted in a certified chemical fume hood.[1][2] This is the primary engineering control to prevent the inhalation of aerosols or dusts, which is a critical exposure route.[1][2][4] The ventilation system ensures that any vapors or particulates are captured at the source and not dispersed into the laboratory environment.

    Personal Protective Equipment (PPE)

    A multi-layered PPE strategy is required to prevent dermal and ocular exposure. The selection of specific PPE must be guided by the material's breakthrough time and compatibility.

    Table 2: Required Personal Protective Equipment (PPE) for Handling N,N-Diethyl-2-phenoxyacetamide Waste

    Protection Type Specification Rationale and Standard Source(s)
    Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. [1][2]
    Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield. Conforming to EN 166 (EU) or NIOSH (US) standards to prevent splashes to the eyes. [2][3]
    Body Protection Fire/flame resistant and impervious laboratory coat. Protects skin from accidental contact and prevents contamination of personal clothing. [2]

    | Respiratory Protection | NIOSH/MSHA-approved respirator. | Required in cases of inadequate ventilation or during the cleanup of large spills where aerosol generation is likely. A full-face respirator may be necessary if exposure limits are exceeded. |[1][2][7] |

    Section 3: Waste Characterization and Segregation

    Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[8][9]

    • Hazardous Waste Determination: N,N-Diethyl-2-phenoxyacetamide is not explicitly found on the EPA's "P" or "U" lists of acute hazardous wastes.[10][11] However, based on its documented toxicity ("T" characteristic), it must be managed as a hazardous waste.[8]

    • Waste Segregation: This waste stream must be kept separate from non-hazardous trash and other incompatible chemical wastes.[9] Store waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N-Diethyl-2-phenoxyacetamide," and an indication of the hazards (e.g., "Toxic").[9]

    Disposal Decision Workflow

    The following diagram outlines the logical flow for managing waste streams containing N,N-Diethyl-2-phenoxyacetamide.

    G Figure 1: Disposal Decision Workflow for N,N-Diethyl-2-phenoxyacetamide Waste Streams cluster_0 Waste Stream Identification cluster_1 Containment & Labeling cluster_2 Final Disposition start Waste Generation (N,N-Diethyl-2-phenoxyacetamide) is_pure Pure/Concentrated Reagent or Grossly Contaminated Material? start->is_pure is_dilute Dilute Aqueous Solution? is_pure->is_dilute No collect_liquid Collect in a designated, sealed, and compatible waste container. is_pure->collect_liquid Yes is_consumable Contaminated Lab Consumables? (Gloves, Wipes, Glassware) is_dilute->is_consumable No is_dilute->collect_liquid Yes collect_solid Collect in a designated, sealed solid waste container or sharps container. is_consumable->collect_solid Yes label_waste Label container: 'Hazardous Waste' + Chemical Name + Hazard Warning (Toxic) collect_liquid->label_waste collect_solid->label_waste saa Store in Satellite Accumulation Area (SAA). label_waste->saa pickup Arrange for pickup by licensed hazardous waste contractor. saa->pickup end_point Final Disposal via High-Temperature Incineration. pickup->end_point

    Sources

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